Product packaging for p-Toluic acid-d4(Cat. No.:)

p-Toluic acid-d4

Cat. No.: B12391046
M. Wt: 140.17 g/mol
InChI Key: LPNBBFKOUUSUDB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Toluic acid-d4, also known as 4-Methylbenzoic acid-d4, is a stable isotope-labeled compound where four hydrogen atoms have been replaced by deuterium. This derivative is specifically designed for use in quantitative tracing and metabolic studies. Deuteration is a critical technique in drug development and research, primarily employed to alter the pharmacokinetic and metabolic profiles of molecules, allowing scientists to track and quantify substances using advanced analytical methods like mass spectrometry. In research applications, the unlabeled compound, p-Toluic acid, is recognized as a substituted benzoic acid that serves as a valuable synthetic intermediate. It is utilized in the preparation of other chemical compounds, such as para-aminomethylbenzoic acid (PAMBA) and p-tolunitrile. Furthermore, p-Toluic acid is an industrially significant intermediate in the conversion of p-xylene to terephthalic acid, a key monomer in the production of polyethylene terephthalate (PET) plastic. p-Toluic acid is a crystalline solid with a melting point of approximately 180-181 °C and is poorly soluble in water. The deuterated form, p-Toluic acid-d4, has a molecular formula of C8H4D4O2 and a molecular weight of 140.17 g/mol. As a stable isotope, it provides a reliable internal standard and tracer. This product is intended for research purposes exclusively and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B12391046 p-Toluic acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2

Molecular Weight

140.17 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-methylbenzoic acid

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D

InChI Key

LPNBBFKOUUSUDB-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)O)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of p-Toluic acid-d4, a deuterated analog of p-Toluic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Chemical Properties

This compound, also known as 4-methylbenzoic acid-d4, is a stable isotope-labeled version of p-Toluic acid where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

PropertyThis compoundp-Toluic acid
Molecular Formula C₈H₄D₄O₂[1]C₈H₈O₂[2]
Molecular Weight 140.18 g/mol 136.15 g/mol [2]
CAS Number 1219798-71-6[1]99-94-5[2]
Appearance White to off-white solidWhite crystalline solid[2]
Melting Point ~181 °C (estimated)180-182 °C[1]
Boiling Point ~275 °C (estimated)274-275 °C[2]
Solubility Poorly soluble in water; soluble in organic solvents such as acetone and ethanol.Poorly soluble in water; soluble in acetone.[2]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuteration of the aromatic ring significantly alters the ¹H NMR spectrum and subtly affects the ¹³C NMR spectrum.

NucleusThis compound (Expected)p-Toluic acid (Reported in DMSO-d₆)[3]
¹H NMR The aromatic region will show a significant reduction or absence of signals due to the replacement of protons with deuterium. A singlet corresponding to the methyl protons (CH₃) will be observed around 2.36 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (~12.80 ppm).δ 12.80 (s, 1H, COOH), 7.84 (d, J=6.48 Hz, 2H, Ar-H), 7.29 (d, J=7.88 Hz, 2H, Ar-H), 2.36 (s, 3H, CH₃)
¹³C NMR The signals for the deuterated aromatic carbons will show a characteristic splitting pattern (due to C-D coupling) and may have a slightly different chemical shift compared to the non-deuterated analog. The key signals expected are for the carboxyl carbon (~167.80 ppm), the quaternary aromatic carbons, the deuterated aromatic carbons, and the methyl carbon (~21.55 ppm).δ 167.80 (COOH), 143.46 (C-CH₃), 129.80 (Ar-CH), 129.55 (Ar-CH), 128.52 (C-COOH), 21.55 (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.

Functional GroupThis compound (Expected Wavenumber, cm⁻¹)p-Toluic acid (Typical Wavenumber, cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)
C=O Stretch (Carboxylic Acid) 1680-17101680-1710
C-D Stretch (Aromatic) 2200-2300Not Present
C-H Stretch (Aromatic) Not Present3000-3100
C-H Stretch (Methyl) 2850-29602850-2960
C=C Stretch (Aromatic) ~1600, ~1450~1600, ~1450
Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the isotopic enrichment of this compound. The molecular ion peak will be shifted by +4 m/z units compared to the non-deuterated compound.

IonThis compound (Expected m/z)p-Toluic acid (m/z)
[M]⁺ 140.08136.05
[M-OH]⁺ 123.07119.05
[M-COOH]⁺ 95.0991.05

Experimental Protocols

This section details generalized experimental methodologies relevant to the synthesis, purification, and application of this compound.

Synthesis and Purification of this compound

A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

Reaction: p-Toluic acid + D₂SO₄/D₂O → this compound + H₂SO₄/H₂O

Materials:

  • p-Toluic acid

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a sealed reaction vessel, dissolve p-Toluic acid in a mixture of deuterated sulfuric acid and deuterium oxide.

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding it to ice-cold D₂O.

  • Extract the product with dichloromethane.

  • Wash the organic layer with D₂O to remove any remaining deuterated acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure this compound.

Use as an Internal Standard in LC-MS/MS Bioanalysis

This compound is an ideal internal standard for the quantification of p-Toluic acid in biological matrices due to its similar physicochemical properties and distinct mass.[4]

Objective: To quantify the concentration of p-Toluic acid in a plasma sample.

Materials:

  • Plasma sample containing p-Toluic acid

  • This compound (internal standard) stock solution of known concentration

  • Acetonitrile (protein precipitation agent)

  • Formic acid (mobile phase additive)

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the plasma sample.

    • To a 100 µL aliquot of the plasma sample, add a small volume (e.g., 10 µL) of the this compound internal standard stock solution.

    • Vortex the sample to ensure thorough mixing.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex again and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution program to separate p-Toluic acid from other matrix components.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • p-Toluic acid: e.g., m/z 135 -> 91

        • This compound: e.g., m/z 139 -> 95

  • Quantification:

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of p-Toluic acid and a fixed concentration of this compound.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

    • Determine the concentration of p-Toluic acid in the unknown plasma sample by interpolating its peak area ratio from the calibration curve.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification start p-Toluic Acid reaction H/D Exchange (D₂SO₄, D₂O, Heat) start->reaction quench Quenching (Ice-cold D₂O) reaction->quench extraction Liquid-Liquid Extraction (Dichloromethane) quench->extraction wash Washing (D₂O) extraction->wash dry Drying (Na₂SO₄) wash->dry concentrate Concentration dry->concentrate recrystallization Recrystallization (DCM/Hexane) concentrate->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Bioanalytical Workflow using Internal Standard

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms calibration Generate Calibration Curve ms->calibration ratio Calculate Peak Area Ratio (Analyte/IS) calibration->ratio concentration Determine Analyte Concentration ratio->concentration

Caption: Bioanalytical workflow for p-Toluic acid using this compound as an internal standard.

References

In-Depth Technical Guide to p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of p-Toluic acid-d4, a deuterated analog of p-Toluic acid. This document is intended to serve as a technical resource, offering detailed information on its properties, analytical methodologies, and its application as an internal standard.

Core Physical and Chemical Properties

This compound, also known as 4-Methylbenzoic acid-d4, is a stable, isotopically labeled form of p-Toluic acid where four hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.

Table 1: General Properties of this compound
PropertyValueReference
Molecular Formula C₈H₄D₄O₂[1]
Molecular Weight 140.19 g/mol N/A
CAS Number 1219798-71-6[1]
Appearance White to off-white solid/powder[2][3]
Melting Point 178-182 °C[4]
Boiling Point 274-275 °C[2]

Solubility Characteristics

The solubility of this compound is expected to be very similar to that of p-Toluic acid. It is generally poorly soluble in water but shows good solubility in various organic solvents. This property is crucial for the preparation of stock solutions for experimental use.

Table 2: Solubility Data of p-Toluic Acid
SolventSolubilityTemperatureReference
Water< 0.1 g/100 mL19 °CN/A
Dimethyl Sulfoxide (DMSO)55 mg/mLNot Specified[5]
AcetoneSolubleNot Specified[2][4]
EthanolSolubleNot Specified[6][7]
MethanolSolubleNot Specified[7]
Diethyl EtherSolubleNot Specified[6]
ChloroformSolubleNot Specified[6]

Experimental Protocols

The following sections detail standardized procedures for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful tool for verifying the structure and isotopic purity of this compound. The absence of signals in the aromatic region confirms the successful deuteration of the benzene ring.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or Chloroform-d). Ensure the sample is fully dissolved. Particulate matter can negatively affect the spectral quality.

    • Transfer the solution to a clean 5 mm NMR tube.[8][9]

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-16 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Analyze the spectrum for the presence of the methyl group singlet (around 2.4 ppm) and the carboxylic acid proton singlet (typically >10 ppm, can be broad). The aromatic region (7-8 ppm) should show minimal to no proton signals, confirming high deuteration levels.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound (5-25 mg) dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Set Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze Spectrum calibrate->analyze

Figure 1. A streamlined workflow for acquiring ¹H NMR data for this compound.
Mass Spectrometry Protocol for Use as an Internal Standard

This compound is frequently used as an internal standard (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation.[10]

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected analyte concentration range in the samples.

  • Sample Preparation:

    • To each unknown sample, calibrator, and quality control sample, add a precise volume of the working internal standard solution at the beginning of the sample preparation process. This ensures that the IS undergoes the same extraction and processing steps as the analyte.[10]

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS Analysis (Example Parameters):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

      • MRM Transitions:

        • p-Toluic acid (Analyte): Precursor ion (m/z) → Product ion (m/z)

        • This compound (IS): Precursor ion (m/z+4) → Product ion (m/z+4 or other characteristic fragment)

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis spike Spike Samples with This compound IS extract Perform Sample Extraction spike->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify

Figure 2. General workflow for the use of this compound as an internal standard in LC-MS.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of p-Toluic acid and structurally related compounds in various matrices, including biological fluids and environmental samples.

Metabolic Studies

p-Toluic acid is a known metabolite of xylene.[11][12] In studies investigating the toxicokinetics and metabolism of xylene, this compound can be used as an internal standard to accurately quantify the formation of p-Toluic acid in biological samples. The metabolic fate of p-Toluic acid itself involves conjugation with glycine to form methylhippuric acid.[11] While direct use of this compound as a tracer for specific signaling pathways is not widely documented, its role as an internal standard is crucial for metabolomics and pharmacokinetic studies.

Metabolic_Pathway Xylene p-Xylene pToluicAcid p-Toluic Acid Xylene->pToluicAcid Metabolism MethylhippuricAcid Methylhippuric Acid pToluicAcid->MethylhippuricAcid LCMS LC-MS Quantification pToluicAcid->LCMS Glycine Glycine Glycine->MethylhippuricAcid pToluicAcid_d4 This compound (Internal Standard) pToluicAcid_d4->LCMS

Figure 3. Metabolic context and analytical application of this compound.

Conclusion

This compound is a valuable tool for researchers and scientists in various fields, particularly those involved in drug development, toxicology, and environmental analysis. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of p-Toluic acid and related analytes. The experimental protocols provided in this guide offer a starting point for the reliable application of this deuterated standard in laboratory settings.

References

An In-Depth Technical Guide to p-Toluic Acid-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: p-Toluic acid-d4 is the deuterated form of p-Toluic acid, a substituted benzoic acid. In the realm of advanced scientific research, particularly in pharmacokinetics, metabolomics, and drug development, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Properties and Specifications

This compound, also known as 4-Methylbenzoic acid-d4, is characterized by the substitution of four hydrogen atoms with deuterium on the aromatic ring. This isotopic labeling results in a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This characteristic is fundamental to its primary application as an internal standard in quantitative analyses.

PropertyValueSource
Chemical Formula C₈H₄D₄O₂[1]
Molecular Weight 140.18 g/mol
CAS Number 1219798-71-6[1]
Appearance White to off-white solid[1]
Melting Point 178-182 °C
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98%[1]
Solubility Soluble in methanol and acetonitrile

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several key reasons:[2]

  • Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with the analyte and experiences the same matrix effects, it allows for reliable correction.

  • Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection can be accounted for, as the internal standard is subjected to the same procedural variations as the analyte.

  • Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the method's accuracy and precision are significantly enhanced, which is crucial for regulatory submissions and clinical studies.

This compound is particularly useful in the quantitative analysis of aromatic carboxylic acids in various biological matrices. This is relevant in studies of drug metabolism, where a therapeutic agent might be metabolized to an aromatic acid, or in metabolomics research investigating endogenous metabolic pathways.

Experimental Protocols

While specific parameters should be optimized for the analyte of interest and the instrumentation used, the following provides a detailed, exemplary protocol for the quantification of an aromatic acid analyte in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the aromatic acid analyte in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions:

    • Prepare a series of analyte working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

    • Prepare an internal standard working solution by diluting the this compound stock solution with the same diluent to a concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL). This results in a final internal standard concentration of 10 ng/mL in the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of aromatic acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for the analyte and this compound must be determined by infusing the individual compounds into the mass spectrometer.

      • This compound (Example): Precursor ion (m/z) 139.1 → Product ion (m/z) 94.1 (corresponding to the loss of the carboxyl group).

      • Analyte (Example - p-Toluic acid): Precursor ion (m/z) 135.1 → Product ion (m/z) 91.1.

    • Optimization: Parameters such as collision energy (CE) and declustering potential (DP) should be optimized for each transition to maximize signal intensity.

Data Presentation

The following table summarizes the key quantitative parameters for a typical bioanalytical method using this compound as an internal standard.

ParameterTypical Value/Range
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its use in quantitative bioanalysis.

Caption: Chemical structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with this compound (Internal Standard) plasma->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction centrifuge->extract dry_recon Dry Down and Reconstitute extract->dry_recon inject Inject into LC-MS/MS dry_recon->inject separate Chromatographic Separation (Analyte & IS co-elute) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for bioanalysis using this compound.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of aromatic carboxylic acids in complex biological matrices. Its use in LC-MS/MS-based bioanalysis helps to mitigate variability from matrix effects and sample preparation, ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and metabolomic studies. The detailed methodologies provided in this guide serve as a robust starting point for the development and validation of analytical methods in research and drug development settings.

References

An In-depth Technical Guide to p-Toluic Acid-d4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Toluic acid-d4, a deuterated isotopologue of p-Toluic acid. This document details its molecular weight, physicochemical properties, and synthesis. It also explores its applications, particularly within the realms of scientific research and pharmaceutical development.

Core Physicochemical Properties

p-Toluic acid, also known as 4-methylbenzoic acid, is a substituted benzoic acid.[1] Its deuterated form, this compound, is a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies.[1] The incorporation of deuterium atoms into the molecule allows for its use as an internal standard in quantitative analysis and as a tracer to elucidate metabolic pathways.[1]

The key quantitative data for both p-Toluic acid and its deuterated analogue are summarized in the table below for easy comparison.

Propertyp-Toluic AcidThis compound
Molecular Formula C₈H₈O₂C₈H₄D₄O₂
Molecular Weight 136.15 g/mol [2]140.17 g/mol [3]
CAS Number 99-94-51219798-71-6[3]
Melting Point 177-180 °CNot explicitly available, but expected to be similar to the non-deuterated form.
Boiling Point 274-275 °CNot explicitly available, but expected to be similar to the non-deuterated form.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound, where the four hydrogen atoms on the aromatic ring are replaced by deuterium, can be achieved through several methods. A common approach involves the deuteration of p-toluic acid using a suitable deuterium source and a catalyst. The following protocol is a generalized procedure based on established methods for aromatic ring deuteration.

Objective: To synthesize this compound via direct deuterium exchange on the aromatic ring of p-Toluic acid.

Materials:

  • p-Toluic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on charcoal (Pd/C, 10%) or other suitable catalyst (e.g., Platinum-based)

  • Deuterated solvent (e.g., dioxane-d8, acetic acid-d4)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., D₂O, ethanol-d6)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-Toluic acid and the palladium on charcoal catalyst. The flask is then flushed with an inert gas to remove any air.

  • Solvent and Deuterium Source Addition: Add a deuterated solvent to the flask, followed by the addition of deuterium oxide. The deuterium oxide serves as the primary source of deuterium for the exchange reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The temperature and reaction time will depend on the specific catalyst and solvent used, but typically ranges from 24 to 72 hours.

  • Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of deuterium incorporation.

  • Work-up: Once the desired level of deuteration is achieved, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude this compound is then purified by recrystallization from a suitable deuterated solvent to yield the final product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the extent of deuteration.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_end Final Product p_Toluic_Acid p-Toluic Acid Reaction Deuteration Reaction (Reflux in Deuterated Solvent) p_Toluic_Acid->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Deuterium_Source Deuterium Oxide (D₂O) Deuterium_Source->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization p_Toluic_Acid_d4 This compound Recrystallization->p_Toluic_Acid_d4

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Drug Development and Research

Deuterated compounds like this compound are of significant interest in drug development and metabolic research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can be exploited to improve the pharmacokinetic profiles of drugs, potentially leading to lower required doses and reduced side effects.

Furthermore, this compound serves as an excellent internal standard for mass spectrometry-based bioanalytical assays. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows for clear differentiation in a mass spectrometer. This enables accurate quantification of p-Toluic acid or related metabolites in complex biological matrices such as plasma and urine.[1]

References

Synthesis of Deuterated p-Toluic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for deuterated p-toluic acid, a crucial isotopically labeled compound in pharmaceutical research. Deuterated molecules, particularly p-toluic acid, serve as invaluable internal standards for quantitative bioanalysis in pharmacokinetic and drug metabolism studies, enabling precise quantification in biological matrices through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The substitution of hydrogen with deuterium can also influence metabolic pathways, making these compounds essential for elucidating drug disposition and safety profiles.[3][4]

This document details common synthetic methodologies, presents comparative data, and provides explicit experimental protocols and reaction pathway diagrams to aid in the practical application of these techniques.

Core Synthetic Strategies

The synthesis of deuterated p-toluic acid can be broadly categorized into two approaches: direct hydrogen-deuterium exchange (H/D exchange) on the p-toluic acid molecule itself, or multi-step synthesis starting from deuterated precursors. The most common methods involve acid-catalyzed exchange, which selectively targets the methyl group, and synthesis from deuterated toluene derivatives.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the most prominent methods used to synthesize p-toluic acid-d3, where the methyl group is deuterated (-CD₃).

MethodDeuterium SourceCatalyst / ReagentKey ConditionsDeuterium IncorporationYieldPurity
Acid-Catalyzed H/D Exchange Deuterium Oxide (D₂O)Sulfuric Acid (H₂SO₄/D₂SO₄)Controlled temperature and pressureHighMethod-dependent>98%[1]
Grignard Reaction Deuterated Methylmagnesium Bromide (CD₃MgBr)4-bromobenzenederivative, followed by carboxylationStandard Grignard reaction conditions>99%[1]HighHigh
Oxidation of Deuterated Toluene N/A (starts with deuterated precursor)Oxidizing agent (e.g., KMnO₄, HNO₃)Varies with oxidizing agentDependent on precursorGood to HighHigh
Metal-Catalyzed H/D Exchange Deuterium Oxide (D₂O) or D₂ gasPalladium (Pd) or Platinum (Pt) based catalystsElevated temperature and pressure[5]HighMethod-dependentHigh
Physicochemical Properties of p-Toluic Acid-d3
PropertyValue
Molecular Formula C₈H₅D₃O₂[1]
Molecular Weight 139.17 g/mol (Note: Source[1] incorrectly states 327.23 g/mol )
CAS Number 19215-16-8[1]
Purity >98%[1]
Deuterium Substitution Methyl group (-CD₃)[1]

Experimental Protocols

Detailed methodologies for the principal synthetic routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This method achieves selective deuteration at the benzylic methyl group through a reversible electrophilic substitution mechanism facilitated by a strong acid.

Materials:

  • p-Toluic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Concentrated sulfuric acid (H₂SO₄) or deuterated sulfuric acid (D₂SO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a pressure-rated glass vessel equipped with a magnetic stir bar, dissolve p-toluic acid in an excess of deuterium oxide (D₂O).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid. The use of deuterated sulfuric acid (D₂SO₄) is preferred to maximize deuterium incorporation.[1]

  • Heating: Seal the vessel and heat the mixture under controlled temperature and pressure. Reaction conditions may vary but typically involve heating for several hours to facilitate the exchange.[5][6]

  • Cooling and Extraction: After the reaction period, allow the vessel to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude deuterated p-toluic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the purified p-toluic acid-d3.

  • Analysis: Confirm the structure and deuterium incorporation level using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1] Purity can be assessed by HPLC.

Protocol 2: Synthesis via Oxidation of Deuterated Toluene

This approach builds the molecule from a deuterated starting material, ensuring high isotopic purity in the final product.

Materials:

  • Toluene-d8 or p-Xylene-d10 (as a source for deuterated toluene)

  • Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)[7]

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add deuterated toluene (or a suitable precursor) and an aqueous solution of the oxidizing agent (e.g., potassium permanganate).

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. The reaction time can range from several hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the manganese dioxide byproduct.

  • Acidification: Acidify the clear filtrate with concentrated hydrochloric acid until the precipitation of p-toluic acid is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. For higher purity, the product can be dissolved in a dilute sodium hydroxide solution, treated with activated carbon to remove colored impurities, filtered, and re-precipitated with acid.[8] Further purification can be achieved by recrystallization.

  • Analysis: Characterize the final product using NMR, MS, and HPLC to confirm identity, isotopic enrichment, and purity.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and analytical workflows described in this guide.

G cluster_reaction Acid-Catalyzed H/D Exchange pTA p-Toluic Acid (H₃C-Ar-COOH) pTAd3 p-Toluic Acid-d3 (D₃C-Ar-COOH) pTA->pTAd3 + D₂O H₂SO₄ D2O D₂O H2SO4 H₂SO₄ (cat.)

Caption: Reaction scheme for the synthesis of p-toluic acid-d3 via acid-catalyzed H/D exchange.

G cluster_synthesis Synthesis from Deuterated Precursor dToluene Toluene-d8 pTAd7 p-Toluic Acid-d7 (D₃C-Ar(d4)-COOH) dToluene->pTAd7 Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄)

Caption: Synthesis of deuterated p-toluic acid by oxidation of a deuterated toluene precursor.

G start Crude Synthesized Product isolation Isolation & Workup (Extraction, Washing) start->isolation purification Purification (Recrystallization) isolation->purification analysis Product Characterization purification->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr Structure & D-Incorporation ms Mass Spectrometry (HRMS) analysis->ms Molecular Weight & Isotopic Purity hplc Purity Analysis (HPLC) analysis->hplc Chemical Purity final Pure Deuterated p-Toluic Acid nmr->final ms->final hplc->final

Caption: General workflow for the purification and analysis of synthesized deuterated p-toluic acid.

References

Technical Guide to the Isotopic Purity of p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of p-Toluic acid-d4, a deuterated analog of p-Toluic acid. This document outlines the synthesis, quantitative analysis, and key quality attributes of this isotopically labeled compound, which is crucial for various applications in scientific research and drug development, including its use as an internal standard in pharmacokinetic studies.

Data Presentation: Isotopic Purity of Commercial this compound

The isotopic purity of this compound is a critical parameter for its application. The following table summarizes the typical isotopic purity specifications from various commercial suppliers.

Supplier/SourceIsotopic Purity SpecificationChemical Purity
C/D/N Isotopes98 atom % D-
BOC Sciences>98%-
LGC Standards98 atom % Dmin 98%

Synthesis of this compound

The synthesis of this compound (4-methylbenzoic-2,3,5,6-d4 acid) involves the deuteration of the aromatic ring of p-toluic acid. A common method is through a transition metal-catalyzed hydrogen-deuterium exchange reaction in the presence of a deuterium source.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Toluic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Zinc powder (Zn)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add p-toluic acid (1.0 g, 7.34 mmol), 10% Pd/C (100 mg), and zinc powder (2.4 g, 36.7 mmol).

  • Add deuterium oxide (20 mL) to the flask.

  • The flask is equipped with a reflux condenser and the mixture is heated to reflux with vigorous stirring for 48 hours. The zinc and deuterium oxide react to produce deuterium gas in situ, which is then catalyzed by Pd/C to exchange with the aromatic protons of p-toluic acid.

  • After 48 hours, the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove the catalyst and any unreacted zinc.

  • The filtrate is then acidified to pH 2 with 1M HCl, leading to the precipitation of the deuterated p-toluic acid.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is then dissolved in ethyl acetate and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as toluene/heptane.

Isotopic Purity Determination

The isotopic purity of this compound is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H-NMR Spectroscopy for Isotopic Purity Assessment

¹H-NMR spectroscopy is a powerful tool for determining the degree of deuteration by quantifying the residual protons on the aromatic ring.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis against a standard is required. For calculating isotopic purity from residual signals, an internal standard is not strictly necessary.

Data Acquisition:

  • Acquire a standard ¹H-NMR spectrum.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the small residual proton signals in the aromatic region.

  • Carefully integrate the signal corresponding to the non-deuterated methyl group protons (around 2.4 ppm) and the residual proton signals in the aromatic region (typically between 7.2 and 8.0 ppm).

Data Analysis:

The isotopic purity is calculated by comparing the integral of the residual aromatic protons to the integral of the non-deuterated methyl protons. The methyl group serves as an internal reference with a known number of protons (3H).

  • Let I(Aromatic) be the integral of the residual aromatic proton signals.

  • Let I(Methyl) be the integral of the methyl proton signal.

The number of residual aromatic protons is calculated as: Number of residual aromatic protons = (I(Aromatic) / I(Methyl)) * 3

The percentage of deuteration on the aromatic ring is then: % Deuteration = ( (4 - Number of residual aromatic protons) / 4 ) * 100

LC-MS for Isotopic Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the deuterated compound and to assess the distribution of different isotopologues (d₀, d₁, d₂, d₃, d₄).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Scan Range: m/z 100-200.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Analysis:

  • Extract the ion chromatograms for the expected m/z of the [M-H]⁻ ions for each isotopologue:

    • d₀ (unlabeled): m/z 135.04

    • d₁: m/z 136.05

    • d₂: m/z 137.05

    • d₃: m/z 138.06

    • d₄: m/z 139.07

  • Integrate the peak areas for each isotopologue.

  • The isotopic distribution is calculated from the relative peak areas. The isotopic purity is reported as the percentage of the d₄ isotopologue relative to the sum of all isotopologues.

Visualizations

Synthesis and Purification Workflow

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: p-Toluic Acid reaction H/D Exchange Reaction (Pd/C, Zn, D2O, Reflux) start->reaction filtration1 Filtration to remove catalyst reaction->filtration1 acidification Acidification (HCl) filtration1->acidification filtration2 Collection of crude product acidification->filtration2 dissolution Dissolution in Ethyl Acetate filtration2->dissolution Crude Product drying Drying (MgSO4) dissolution->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization final_product Final Product: This compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for Isotopic Purity Determination

Isotopic Purity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting sample This compound Sample dissolve_nmr Dissolve in deuterated solvent sample->dissolve_nmr dissolve_ms Dissolve in mobile phase sample->dissolve_ms nmr 1H-NMR Spectroscopy dissolve_nmr->nmr lcms LC-MS Analysis dissolve_ms->lcms nmr_data Integrate signals & calculate % deuteration nmr->nmr_data ms_data Extract ion chromatograms & determine isotopologue distribution lcms->ms_data report Final Isotopic Purity Report nmr_data->report ms_data->report

Caption: Analytical workflow for determining the isotopic purity of this compound.

An In-depth Technical Guide to the Safe Handling and Application of p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a comprehensive overview of the safety, handling, and application of p-Toluic acid-d4 (4-Methylbenzoic acid-d4), a deuterated analogue of p-Toluic acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This compound serves as a valuable internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and drug metabolism assays. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide consolidates data from the SDS of the parent compound, p-Toluic acid, and supplements it with information pertinent to the handling of deuterated compounds.

Chemical and Physical Properties

The physical and chemical properties of this compound are expected to be very similar to those of p-Toluic acid. The primary difference is the higher molecular weight due to the presence of deuterium atoms.

PropertyValueReference
Chemical Formula C₈H₄D₄O₂[1]
Molecular Weight 140.19 g/mol [2]
CAS Number 1219798-71-6[1][3]
Appearance White to off-white solid/powder[4]
Melting Point 179 - 182 °C (354.2 - 359.6 °F)[5]
Boiling Point 274 - 275 °C (525.2 - 527 °F) at 760 mmHg[5]
Solubility Poorly soluble in water; soluble in acetone, alcohol, and ether.[4][6]
pKa 4.22 at 25 °C (77 °F)[7]
Log Pow 2.44[8]

Toxicological Data

EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) 2340 mg/kgMouse[4]
Skin Corrosion/Irritation Not classified as a skin irritant[9]
Serious Eye Damage/Irritation Causes serious eye irritation[9]
Skin Sensitization May cause an allergic skin reaction[7]
Germ Cell Mutagenicity Not classified as a mutagen[9]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA[4][7]
Reproductive Toxicity Not classified as a reproductive toxicant[9]

Hazard Identification and Safety Precautions

Based on the available data for p-Toluic acid, the deuterated form should be handled with care.

Hazard StatementPrecautionary StatementReference
H317: May cause an allergic skin reaction.P261: Avoid breathing dust.[7]
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
H402: Harmful to aquatic life.P273: Avoid release to the environment.[7]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[7]

Experimental Protocols: Use of this compound as an Internal Standard in a Pharmacokinetic Study by LC-MS

The following is a representative protocol for the use of this compound as an internal standard (IS) for the quantification of an analyte in a biological matrix (e.g., plasma) for a pharmacokinetic study.

4.1. Objective To determine the concentration-time profile of a drug candidate in plasma samples from a preclinical or clinical study using LC-MS/MS, with this compound as an internal standard to correct for variability in sample preparation and instrument response.

4.2. Materials and Reagents

  • Analyte of interest (drug candidate)

  • This compound (Internal Standard)

  • Control biological matrix (e.g., drug-free plasma)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well plates

  • Centrifuge

4.3. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., DMSO, MeOH).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., MeOH).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% ACN/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution in protein precipitation solvent (e.g., ACN with 0.1% FA).

4.4. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (standards, QCs, and study samples) into a 96-well plate.

  • Add 200 µL of the internal standard spiking solution to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4.5. LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A C18 column appropriate for the analyte's properties.

  • Mobile Phase A: Water with 0.1% FA.

  • Mobile Phase B: ACN with 0.1% FA.

  • Gradient: Develop a suitable gradient to achieve separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive or negative, depending on the analyte.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both the analyte and this compound.

4.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Quantify the analyte concentration in the QC and study samples using the calibration curve.

Visualizations

5.1. Workflow for Bioanalytical Method Using a Deuterated Internal Standard

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for a typical bioanalytical method using a deuterated internal standard.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet. Users should always consult the most up-to-date SDS for any chemical and perform their own risk assessment before use.

References

An In-depth Technical Guide to the Storage of p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity and stability of isotopically labeled compounds such as p-Toluic acid-d4 are paramount. Proper storage is critical to prevent degradation and ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the recommended storage conditions for this compound, compiled from various supplier and safety data sheets.

Recommended Storage Conditions

This compound, being a deuterated analog of p-Toluic acid, is a stable solid compound. However, its long-term stability is contingent upon adherence to appropriate storage protocols. The primary factors influencing its stability are temperature, moisture, and exposure to incompatible substances.

Quantitative Storage Recommendations

The following table summarizes the recommended storage temperatures and durations for this compound in both its solid (powder) form and when dissolved in a solvent.

FormStorage TemperatureRecommended Duration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
Solvent-80°CUp to 6 months
Solvent-20°CUp to 1 month

Note: When preparing a stock solution, it is advisable to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

General Handling and Storage Practices

Beyond specific temperature requirements, several general handling and storage practices should be observed to maintain the quality of this compound:

  • Container: Keep the compound in a tightly sealed container to prevent the ingress of moisture and air.

  • Environment: Store in a cool, dry, and well-ventilated area.[1] Protection from moisture is crucial.[2]

  • Incompatible Materials: Avoid storage in proximity to strong oxidizing agents and strong bases, as these can react with the carboxylic acid moiety.[1][3][4][5]

  • Light Sensitivity: While not explicitly stated for the deuterated form, it is good laboratory practice to protect sensitive organic compounds from direct sunlight.

Stability and Degradation

Under recommended storage conditions, this compound is a stable compound.[1][4] The primary degradation pathways for carboxylic acids like p-Toluic acid typically involve reactions at the carboxyl group. In the presence of incompatible substances or harsh environmental conditions, degradation can occur.

The deuteration at the methyl group and the aromatic ring is generally stable and not prone to exchange under standard storage conditions. However, the acidic proton of the carboxylic acid group can readily exchange with protons from atmospheric water or protic solvents. This exchange does not affect the deuterated labels on the core molecule but is a consideration in experiments where the carboxylic acid proton itself is of interest.

Factors Influencing this compound Stability

The stability of this compound is a function of several interrelated factors. The following diagram illustrates these logical relationships.

Factors Affecting this compound Stability cluster_storage_conditions Storage Conditions cluster_chemical_properties Chemical Properties cluster_outcomes Outcomes Temperature Temperature Stability Chemical Stability Temperature->Stability Moisture Moisture Moisture->Stability Light Light Exposure Light->Stability Atmosphere Atmosphere Atmosphere->Stability Purity Loss of Purity Stability->Purity Incompatibilities Incompatibilities (Strong Oxidizers, Strong Bases) Degradation Degradation Incompatibilities->Degradation Degradation->Purity

Caption: Logical relationship of factors affecting this compound stability.

Experimental Protocols

  • Initial Analysis: A baseline analysis of a new batch of this compound should be performed to determine its initial purity and confirm its identity. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the deuterium labels are appropriate.

  • Stress Testing: To understand potential degradation pathways, the compound can be subjected to accelerated degradation conditions. This may include:

    • Acidic and Basic Hydrolysis: Refluxing the compound in acidic and basic solutions.

    • Oxidation: Treating the compound with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Exposing the solid material or a solution to elevated temperatures.

    • Photostability: Exposing the compound to UV and visible light.

  • Long-Term Stability Study: To establish the recommended storage conditions and shelf-life, a long-term stability study should be conducted. This involves storing aliquots of this compound under various conditions (e.g., different temperatures, humidities, and light exposures) and analyzing them at predetermined time points (e.g., 3, 6, 12, 24, and 36 months). The purity of the sample is monitored over time using a validated stability-indicating HPLC method.

The following diagram outlines a general workflow for a stability testing program.

General Workflow for Stability Testing cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Data Analysis & Reporting A Receive & Characterize New Batch B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Define Storage Conditions & Time Points B->C D Place Samples in Stability Chambers C->D E Pull Samples at Scheduled Intervals D->E F Analyze Samples (Purity, Impurities) E->F G Evaluate Data Trends F->G H Determine Shelf-Life & Recommend Storage Conditions G->H I Generate Stability Report H->I

Caption: A generalized workflow for a chemical stability testing program.

By adhering to the storage conditions outlined in this guide, researchers can ensure the long-term integrity of this compound, thereby safeguarding the quality and reliability of their scientific investigations.

References

Technical Guide: Solubility of p-Toluic Acid-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Toluic acid-d4 (4-Methylbenzoic acid-d4). Due to the limited availability of specific quantitative solubility data for the deuterated form, this document summarizes the known solubility characteristics of its non-deuterated analog, p-Toluic acid, and presents a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents.

Introduction to this compound

This compound is the deuterium-labeled version of p-Toluic acid (4-Methylbenzoic acid).[1] It is a substituted benzoic acid where four hydrogen atoms on the aromatic ring have been replaced with deuterium.[2] Such isotopically labeled compounds are crucial in drug development and metabolic research, often used as internal standards for pharmacokinetic studies.[3] Understanding the solubility of this compound is critical for its application in experimental assays, formulation development, and various analytical techniques. While deuteration is not expected to dramatically alter the fundamental solubility properties compared to the parent compound, empirical determination is essential for precise applications.

Solubility Profile of p-Toluic Acid (Non-Deuterated)

p-Toluic acid is a white, crystalline solid.[4] Its solubility is largely dictated by the interplay between the polar carboxylic acid group and the non-polar tolyl group. It is generally characterized as being poorly soluble in water but soluble in a range of organic solvents.[5][6] The solubility in aqueous solutions is pH-dependent; as a carboxylic acid, it becomes more soluble in basic solutions due to the formation of the water-soluble tolu-ate salt.[7][8]

Data Presentation: Qualitative and Quantitative Solubility of p-Toluic Acid

The following table summarizes the available solubility data for non-deuterated p-Toluic acid in common organic solvents. This information serves as a valuable starting point for solvent selection in studies involving this compound.

SolventFormulaTypeSolubility of p-Toluic AcidReference(s)
WaterH₂OPolar ProticPoorly soluble / Insoluble[5][6][9]
AcetoneC₃H₆OPolar AproticSoluble[5][6]
EthanolC₂H₅OHPolar ProticSoluble[4][7][8]
MethanolCH₃OHPolar ProticSoluble[4][9]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[4][7][8]
ChloroformCHCl₃Non-polarSoluble[7]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic55 mg/mL[10]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[11]

Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility for this compound is recommended.

Experimental Protocol: Quantitative Solubility Determination

The following section details a robust and widely used gravimetric method for determining the solubility of this compound in a given organic solvent.[12][13][14] This method is based on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Thermostatic shaker or water bath for temperature control

  • Pipettes and syringes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is crucial to ensure that the solution reaches saturation, which is visually confirmed by the presence of undissolved solid.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to a day. A common practice is to agitate for 24 hours.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume (e.g., 1 mL or 5 mL) of the supernatant using a pipette or syringe.

    • To ensure no solid particulates are transferred, pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. The filter material should be chemically resistant to the solvent used.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven set to a temperature that is high enough to evaporate the solvent efficiently but well below the melting point of p-Toluic acid (approx. 179-182 °C for the non-deuterated form) to prevent sublimation or decomposition.[4]

    • Alternatively, a vacuum desiccator or a rotary evaporator can be used for more gentle and efficient solvent removal.

    • Continue the drying process until a constant weight of the residue is achieved. This indicates that all the solvent has been removed.

  • Data Analysis and Calculation:

    • Weigh the evaporation dish with the dry this compound residue.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the residue by the volume of the solvent aliquot taken.

    Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot taken

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow A Preparation B Add excess this compound to a known volume of solvent A->B C Equilibration B->C D Agitate at constant temperature (e.g., 24h) C->D E Sampling & Filtration D->E F Withdraw known volume of supernatant E->F G Filter through syringe filter into pre-weighed dish F->G H Analysis G->H I Evaporate solvent to dryness H->I J Weigh residue (constant weight) I->J K Calculation J->K L Calculate Solubility (mg/mL or g/L) K->L

Caption: Workflow for Gravimetric Solubility Determination.

References

Commercial Availability and Technical Applications of p-Toluic Acid-d4: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluic acid-d4, the deuterated analog of p-Toluic acid, is a valuable tool in modern biomedical and pharmaceutical research. Its unique isotopic signature allows for precise quantification and tracing in complex biological systems. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed methodologies for its application as an internal standard in mass spectrometry and as a tracer in metabolic studies.

Commercial Availability

This compound is readily available from several specialized chemical suppliers. Researchers can source this compound from vendors who provide detailed specifications regarding its purity and isotopic enrichment, crucial for experimental accuracy and reproducibility.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityIsotopic Enrichment
BOC Sciencesp-Toluic Acid-[d4]1219798-71-6C₈H₄D₄O₂140.17 g/mol >98%Not specified
MedChemExpressThis compound1219798-71-6C₈H₄D₄O₂140.17 g/mol ≥98%Not specified
InvivoChemThis compound1219798-71-6C₈H₄D₄O₂140.17 g/mol ≥98%Not specified

Note: Purity and isotopic enrichment levels may vary by batch. It is recommended to obtain a certificate of analysis from the supplier for specific lot information. Storage conditions are critical for maintaining the integrity of the compound; it is typically recommended to store it at -20°C for long-term stability.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Synonyms 4-Methylbenzoic acid-d4, p-Toluic-2,3,5,6-d4 acid
Appearance White to off-white solid
Melting Point 178-182 °C
Boiling Point 274-275 °C
Solubility Soluble in methanol and ether. Poorly soluble in water.

Applications in Research and Drug Development

The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a metabolic tracer.

Internal Standard for Quantitative Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. This compound, being chemically identical to its endogenous counterpart but with a distinct mass, co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to highly accurate quantification.

Experimental Protocol: Quantification of p-Toluic Acid in Plasma using this compound as an Internal Standard

This protocol provides a general framework for the analysis of p-Toluic acid in a biological matrix. Optimization of specific parameters may be required for different sample types and instrumentation.

1. Materials and Reagents:

  • p-Toluic acid (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Plasma samples (e.g., human, rat, mouse)

  • Microcentrifuge tubes

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 5 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) to each plasma sample to serve as the internal standard.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • p-Toluic acid: Precursor ion (m/z) 135.1 → Product ion (m/z) 91.1

    • This compound: Precursor ion (m/z) 139.1 → Product ion (m/z) 95.1

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of p-Toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitate Protein Precipitation (ACN) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of p-Toluic acid in plasma.

Metabolic Tracer Studies

Deuterium-labeled compounds are invaluable for tracing the metabolic fate of molecules in vivo and in vitro. This compound can be administered to biological systems to study its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biotransformation pathways. A primary metabolic route for p-Toluic acid is through glycine conjugation.

Metabolic Pathway: Glycine Conjugation of p-Toluic Acid

p-Toluic acid, a metabolite of xylene, undergoes detoxification in the liver primarily through a two-step enzymatic process. First, it is activated to p-toluoyl-CoA. Subsequently, the p-toluoyl-CoA is conjugated with the amino acid glycine to form p-toluoylglycine (also known as N-(4-methylbenzoyl)glycine), which is then excreted in the urine. This pathway is crucial for the clearance of xenobiotic carboxylic acids.

pTA p-Toluic Acid pTCoA p-Toluoyl-CoA pTA->pTCoA Acyl-CoA Synthetase (ATP, CoA-SH) pTG p-Toluoylglycine pTCoA->pTG Glycine N-Acyltransferase Glycine Glycine Glycine->pTG Excretion Urinary Excretion pTG->Excretion

Caption: Glycine conjugation pathway of p-Toluic acid.

Experimental Protocol: In Vivo Metabolic Study in Rodents

This protocol outlines a general procedure for an in vivo study to investigate the metabolism of this compound.

1. Animal Model and Dosing:

  • Use adult male Sprague-Dawley rats (or another appropriate rodent model).

  • Acclimate animals for at least one week before the experiment.

  • Administer this compound orally or via intraperitoneal injection at a suitable dose (e.g., 10 mg/kg). The vehicle should be appropriate for the route of administration (e.g., corn oil for oral gavage).

2. Sample Collection:

  • House animals in metabolic cages to allow for the separate collection of urine and feces.

  • Collect urine and blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood samples can be collected via tail vein or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Store urine samples at -80°C.

3. Sample Analysis:

  • Prepare plasma and urine samples for LC-MS/MS analysis as described in the previous protocol.

  • In addition to quantifying this compound, monitor for the appearance of its deuterated metabolite, p-toluoylglycine-d4. The MRM transition for this metabolite would need to be determined (predicted m/z for the deuterated conjugate would be higher than the unlabeled form).

4. Pharmacokinetic and Metabolic Analysis:

  • Calculate pharmacokinetic parameters for this compound, such as half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Quantify the formation of the glycine conjugate over time to understand the rate and extent of metabolism.

Logical Flow of a Metabolic Tracer Study

Dosing Administer this compound to Animal Model Collection Collect Blood and Urine Samples at Timed Intervals Dosing->Collection Processing Process Samples (Plasma Separation, etc.) Collection->Processing Analysis LC-MS/MS Analysis of This compound and Metabolites Processing->Analysis PK Pharmacokinetic Analysis Analysis->PK Metabolism Metabolite Profiling Analysis->Metabolism

Caption: Logical workflow for an in vivo metabolic tracer study.

Conclusion

This compound is a commercially accessible and indispensable tool for researchers in drug development and metabolic studies. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. As a metabolic tracer, it provides valuable insights into the ADME properties and metabolic pathways of xenobiotic compounds. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective implementation of this compound in experimental designs.

References

p-Toluic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-Toluic acid-d4 (4-(methyl-d3)-benzoic acid-2,3,5,6-d4), a deuterated analog of p-Toluic acid. This document consolidates available data on its physicochemical properties, synthesis, and applications, with a focus on its role in drug development and metabolic research. The information is presented to be a valuable resource for scientists utilizing stable isotope-labeled compounds.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of p-Toluic acid where four hydrogen atoms on the benzene ring and three hydrogen atoms on the methyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.

Table 1: Physicochemical Properties of p-Toluic Acid and this compound

Propertyp-Toluic AcidThis compound
Molecular Formula C₈H₈O₂C₈HD₇O₂
Molecular Weight 136.15 g/mol 143.20 g/mol
CAS Number 99-94-51219798-71-6[1][2]
Appearance White crystalline solidWhite to off-white solid
Melting Point 179-182 °CData not available
Boiling Point 274-275 °CData not available
Solubility Poorly soluble in water; soluble in acetone, ethanol, and other organic solvents.[3]Soluble in DMSO.[4]

Synthesis of this compound

One plausible synthetic approach involves a two-stage process:

  • Ring Deuteration: The aromatic protons of p-Toluic acid can be exchanged for deuterium via an acid-catalyzed electrophilic substitution reaction. This is typically achieved by heating p-Toluic acid in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

  • Methyl Group Deuteration: The methyl group can be deuterated through various methods. One common approach is the haloform reaction on a deuterated precursor. For instance, starting with deuterated toluene (toluene-d8), one could perform a Friedel-Crafts acylation to introduce an acetyl group, followed by a haloform reaction with a deuterated base to form the carboxylic acid.

A conceptual workflow for the synthesis of this compound is presented below.

G cluster_synthesis Conceptual Synthesis of this compound p_toluic_acid p-Toluic Acid d2so4_d2o D₂SO₄ / D₂O (Ring Deuteration) p_toluic_acid->d2so4_d2o p_toluic_acid_d4_ring p-Toluic acid-2,3,5,6-d4 d2so4_d2o->p_toluic_acid_d4_ring deuteration_methyl Methyl Group Deuteration p_toluic_acid_d4_ring->deuteration_methyl p_toluic_acid_d7 p-Toluic acid-d7 deuteration_methyl->p_toluic_acid_d7 purification Purification (e.g., Recrystallization) p_toluic_acid_d7->purification final_product This compound (Final Product) purification->final_product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, the expected spectral characteristics can be inferred by comparison to the non-deuterated compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations for this compound
¹H NMR The spectrum would be significantly simplified compared to p-Toluic acid. The aromatic signals (typically around 7.2-8.0 ppm) and the methyl signal (around 2.4 ppm) would be absent or significantly reduced in intensity. A residual proton signal for the carboxylic acid group (highly variable, >10 ppm) might be observed, depending on the solvent and its deuterium purity.
¹³C NMR The carbon signals would be present, but those directly bonded to deuterium would exhibit splitting due to C-D coupling and may have a slightly different chemical shift (isotope shift). The signal for the methyl carbon would be a multiplet due to coupling with the three deuterium atoms.
²H NMR A deuterium NMR spectrum would show signals corresponding to the deuterated positions on the aromatic ring and the methyl group.
IR Spectroscopy The C-H stretching vibrations (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹) would be replaced by C-D stretching vibrations at lower frequencies (aromatic ~2250 cm⁻¹, aliphatic ~2200-2100 cm⁻¹). The O-H stretch of the carboxylic acid would remain.
Mass Spectrometry The molecular ion peak would be observed at m/z 143, corresponding to the molecular weight of this compound. The fragmentation pattern would also shift, reflecting the presence of deuterium.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows for their distinct detection.

A typical workflow for using this compound as an internal standard is outlined below.

G cluster_workflow Workflow for this compound as an Internal Standard sample_prep Sample Preparation (e.g., Plasma, Urine) spike Spike with known amount of This compound sample_prep->spike extraction Extraction (e.g., LLE, SPE) spike->extraction lc_ms LC-MS or GC-MS Analysis extraction->lc_ms quantification Quantification (Ratio of Analyte to IS) lc_ms->quantification

Caption: Use of this compound as an internal standard.

Potential in Pharmacokinetic and Metabolic Studies

Deuteration of a drug molecule can alter its metabolic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[5] While specific studies on the pharmacokinetics of this compound are not extensively documented, the non-deuterated p-Toluic acid is known to be a metabolite of xylene.[7] In humans and animal models, p-Toluic acid is primarily metabolized through conjugation with glycine to form p-methylhippuric acid, which is then excreted.[7]

The use of this compound in such studies could help to precisely quantify the metabolic fate of p-Toluic acid and investigate the kinetics of its conjugation and elimination.

G cluster_metabolism Metabolism of p-Toluic Acid p_toluic_acid p-Toluic Acid glycine_conjugation Glycine Conjugation p_toluic_acid->glycine_conjugation p_methylhippuric_acid p-Methylhippuric Acid glycine_conjugation->p_methylhippuric_acid excretion Excretion p_methylhippuric_acid->excretion

Caption: Primary metabolic pathway of p-Toluic acid.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its primary utility lies in its application as a highly effective internal standard for the accurate quantification of p-Toluic acid in complex biological matrices. While detailed synthetic and analytical protocols are not widely disseminated in publicly available literature, the fundamental principles of its synthesis and application are well-established. Further research into the specific metabolic fate and potential kinetic isotope effects of this compound could provide deeper insights into the biotransformation of aromatic carboxylic acids.

References

Methodological & Application

Application Notes and Protocols for the Use of p-Toluic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of p-Toluic acid-d4 as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific analytical needs.

Introduction

This compound is the deuterated analog of p-Toluic acid, a simple aromatic carboxylic acid. In quantitative analysis, particularly in mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is considered the gold standard. This is because an ideal internal standard should have physicochemical properties very similar to the analyte of interest, but be clearly distinguishable by the mass spectrometer. This compound serves this purpose excellently for the quantification of p-Toluic acid and other structurally related aromatic carboxylic acids.

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can occur during sample preparation, injection, chromatographic separation, and ionization in the mass spectrometer.[1] Since the deuterated standard is added at a known concentration to the sample at the beginning of the workflow, it experiences the same processing as the analyte. Any loss of analyte during extraction or suppression of ionization in the mass spectrometer will be mirrored by a proportional loss or suppression of the internal standard. This allows for a more accurate and precise calculation of the analyte concentration.

Physicochemical Properties

A summary of the relevant physicochemical properties of p-Toluic acid is provided in the table below. The deuterated form, this compound, will have very similar properties, with a slight increase in molecular weight due to the presence of deuterium atoms.

PropertyValue
Molecular Formula C₈H₄D₄O₂
Molecular Weight 140.19 g/mol
Appearance White crystalline solid
Melting Point 178-180 °C
Boiling Point 274-275 °C
Solubility Slightly soluble in water; soluble in methanol, ethanol, and other organic solvents.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in LC-MS/MS and GC-MS for the quantification of a target analyte (e.g., p-Toluic acid or a similar aromatic carboxylic acid) in a biological matrix such as plasma or urine.

General Workflow for Quantitative Analysis using an Internal Standard

The overall process for using an internal standard in a quantitative analytical workflow is depicted in the diagram below. This workflow is applicable to both LC-MS and GC-MS methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE, Protein Precipitation) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS or GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Analyte and IS Signals) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result

Caption: General workflow for quantitative analysis using an internal standard.

Protocol 1: LC-MS/MS Method for Quantification of an Aromatic Carboxylic Acid

This protocol is designed for the quantification of an aromatic carboxylic acid in human plasma.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Target analyte (e.g., p-Toluic acid)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (blank)

  • 96-well plates

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50% methanol in water.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the target analyte and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution in 50% methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be optimized for the specific analyte and this compound. For p-Toluic acid (analyte): e.g., Q1: 135.1 -> Q3: 91.1. For this compound (IS): e.g., Q1: 139.1 -> Q3: 95.1.
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

5. Data Analysis and Quantification

  • Integrate the peak areas of the analyte and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: GC-MS Method for Quantification of an Aromatic Carboxylic Acid

This protocol is suitable for the analysis of volatile or semi-volatile aromatic carboxylic acids after derivatization.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Target analyte

  • GC-MS grade solvents (e.g., ethyl acetate, hexane)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • GC vials with inserts

2. Preparation of Stock and Working Solutions

  • Prepare stock and working solutions for the internal standard and analyte as described in the LC-MS/MS protocol, using a suitable organic solvent like ethyl acetate.

3. Sample Preparation and Derivatization

  • To 100 µL of a liquid sample (e.g., urine, or an extract from a solid sample), add 10 µL of the internal standard working solution.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of the derivatization agent (BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Carrier Gas Helium, constant flow at 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined based on the mass spectra of the derivatized analyte and internal standard. For silylated p-Toluic acid, characteristic ions would be monitored. For silylated this compound, the corresponding deuterated fragment ions would be monitored.

5. Data Analysis and Quantification

  • Follow the same data analysis and quantification procedure as described in the LC-MS/MS protocol.

Data Presentation

The following tables present hypothetical but realistic data from a method validation study for the quantification of an analyte using this compound as an internal standard. This data illustrates how the performance of the analytical method can be summarized.

Table 1: Linearity of the Calibration Curve
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Regression Equation y = 0.0119x + 0.0005
Correlation Coefficient (r²) 0.9995
Table 2: Precision and Accuracy
Spiked Concentration (ng/mL)NMeasured Concentration (Mean ± SD, ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (3 ng/mL) 62.95 ± 0.186.17.598.3
Mid QC (75 ng/mL) 676.8 ± 3.54.65.8102.4
High QC (750 ng/mL) 6742.5 ± 29.74.05.199.0

Logical Relationships and Workflows

The use of an internal standard is based on a clear logical relationship to ensure accurate quantification. The diagram below illustrates this relationship.

G cluster_logic Logic of Internal Standard Correction Analyte Analyte in Sample Process Sample Preparation & Analysis Analyte->Process IS Internal Standard (this compound) IS->Process Analyte_Signal Analyte MS Signal Process->Analyte_Signal IS_Signal IS MS Signal Process->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship for internal standard-based quantification.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of p-Toluic acid and structurally similar aromatic carboxylic acids by LC-MS and GC-MS. Its use allows for the correction of analytical variability, leading to improved accuracy and precision of the results. The protocols provided herein offer a solid starting point for the development and validation of robust analytical methods for research, clinical, and drug development applications. It is essential that any method based on these protocols is fully validated according to the specific requirements of the application and regulatory guidelines.

References

Application Note: Quantitative Analysis of Aromatic Carboxylic Acids in Human Plasma by HPLC-MS/MS using p-Toluic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable HPLC-MS/MS method for the quantitative analysis of aromatic carboxylic acids in human plasma. The method utilizes p-Toluic acid-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized HPLC and MS/MS parameters for the sensitive and selective quantification of target analytes. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring accurate measurement of aromatic carboxylic acids in a complex biological matrix.

Introduction

Aromatic carboxylic acids are a class of compounds frequently encountered in drug development, both as active pharmaceutical ingredients (APIs) and as metabolites. Accurate quantification of these compounds in biological matrices like plasma is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of new chemical entities. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1]

The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical method, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for potential variability.[2] this compound, a deuterated analog of p-toluic acid, serves as an excellent internal standard for the analysis of various aromatic carboxylic acids due to its structural similarity and mass difference.

This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of a model aromatic carboxylic acid using this compound as an internal standard. The method validation parameters, presented in tabular format, demonstrate the reliability and reproducibility of this approach.

Experimental Protocols

Materials and Reagents
  • Analytes and this compound (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water[3]

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is suitable for this separation.[3]

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and the internal standard working solution at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on analyte levels).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 1: HPLC Operating Parameters

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometer Operating Parameters

MRM Transitions

The selection of precursor and product ions is critical for the selectivity of the method. Based on the mass spectrum of p-toluic acid, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The major fragment observed in the MS/MS spectrum corresponds to the loss of CO₂.[5] For this compound, the masses are shifted accordingly.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p-Toluic Acid (Analyte) 135.191.110020
This compound (IS) 139.195.110020

Table 4: Multiple Reaction Monitoring (MRM) Transitions (Note: Collision energy should be optimized for the specific instrument and analyte.)

Data Presentation

The following tables summarize the expected quantitative performance of this method, based on typical validation results for similar bioanalytical assays.[3][6]

Table 5: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Aromatic Carboxylic Acid1 - 1000> 0.9951/x²

Table 6: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low QC3< 10± 10< 10± 10
Mid QC100< 10± 10< 10± 10
High QC800< 10± 10< 10± 10

Table 7: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter supernatant->filter hplc HPLC Separation (C18 Column) filter->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Analyte/IS Ratio) msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of aromatic carboxylic acids in plasma.

signaling_pathway Analyte Analyte in Plasma Extraction Protein Precipitation Analyte->Extraction IS This compound (IS) IS->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometer HPLC->MS Analyte_Signal Analyte Signal MS->Analyte_Signal IS_Signal IS Signal MS->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship of internal standard use in HPLC-MS/MS quantification.

References

Application Note: Quantitative Analysis of p-Toluic Acid in Human Plasma using p-Toluic Acid-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction p-Toluic acid is a key metabolite of xylene and an important intermediate in various industrial processes. Accurate quantification of p-Toluic acid in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Toluic acid in human plasma using p-Toluic acid-d4 as an internal standard.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (Internal Standard) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe elute Elute and Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio calibration Quantify using Calibration Curve ratio->calibration report Report Concentration calibration->report

Caption: Workflow for p-Toluic Acid Quantification.

Experimental Protocols

Materials and Reagents
  • p-Toluic acid (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of p-Toluic acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the p-Toluic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

Liquid Chromatography

Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 10% B to 95% B in 5 min, hold for 2 min, then re-equilibrate |

Mass Spectrometry

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Transitions | See Table below |

Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
p-Toluic acid 135.1 91.1

| this compound | 139.1 | 95.1 |

Method Validation Data (Illustrative)

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.23
5006.14
100012.28
A linear regression of the calibration curve yielded a correlation coefficient (r²) > 0.998.
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.5102.15.8101.5
Medium753.198.74.299.3
High7502.5100.53.6100.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low392.398.5
High75094.199.2

Signaling Pathway/Logical Relationship Diagram

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship for quantification.

quantification_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte p-Toluic Acid in Plasma (Unknown Concentration, Cx) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Known Concentration, C_is) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Analyte_Response Analyte Peak Area (Ax) LCMS->Analyte_Response IS_Response IS Peak Area (A_is) LCMS->IS_Response Ratio Response Ratio (RR) = Ax / A_is Analyte_Response->Ratio IS_Response->Ratio CalCurve Calibration Curve (RR vs. Concentration) Ratio->CalCurve Final_Conc Final Concentration (Cx) CalCurve->Final_Conc

Caption: Isotope Dilution Quantification Logic.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of p-Toluic acid in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects and ensures high accuracy and precision. This method is suitable for application in pharmacokinetic and toxicological studies requiring the measurement of p-Toluic acid.

Application Notes and Protocols for p-Toluic Acid-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated p-toluic acid (p-toluic acid-d4) in pharmacokinetic (PK) studies. The primary application of this compound is as an internal standard (IS) for the quantitative bioanalysis of p-toluic acid and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

p-Toluic acid (4-methylbenzoic acid) is a key metabolite of p-xylene, a widely used industrial solvent. Exposure to p-xylene is common in occupational settings, and monitoring its metabolites is crucial for assessing exposure levels and understanding its toxicokinetics. In pharmacokinetic studies, accurate quantification of metabolites like p-toluic acid in biological matrices such as plasma and urine is essential.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis. They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring that they behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution and similar ionization behavior allow for the correction of variability in the analytical process, leading to high accuracy and precision in the quantification of the target analyte.

Application: Internal Standard in Bioanalysis

This compound is an ideal internal standard for the quantification of p-toluic acid in biological samples for several reasons:

  • Similar Physicochemical Properties: Its chemical structure is identical to p-toluic acid, with the only difference being the substitution of four hydrogen atoms with deuterium on the aromatic ring. This ensures similar extraction recovery, chromatographic retention time, and ionization efficiency.

  • Mass Differentiation: The mass difference between p-toluic acid and this compound allows for their distinct detection by a mass spectrometer, preventing signal overlap.

  • Minimization of Matrix Effects: Co-elution with the analyte allows the internal standard to experience similar matrix-induced ion suppression or enhancement, enabling accurate correction.

Metabolic Pathway of p-Xylene

p-Toluic acid is a key intermediate in the metabolism of p-xylene. Understanding this pathway is crucial for interpreting pharmacokinetic data. The metabolic conversion primarily occurs in the liver.

p-Xylene Metabolism pXylene p-Xylene pMBA p-Methylbenzyl Alcohol pXylene->pMBA CYP450 pTAld p-Tolualdehyde pMBA->pTAld ADH pTAcid p-Toluic Acid pTAld->pTAcid ALDH pMHA p-Methylhippuric Acid (urinary metabolite) pTAcid->pMHA Glycine Conjugation

Caption: Metabolic pathway of p-xylene to p-toluic acid and p-methylhippuric acid.

Experimental Protocols

The following is a representative protocol for the quantification of p-toluic acid in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on established methods for the analysis of organic acids in biological matrices.

Bioanalytical Method Workflow

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate hplc HPLC Separation evaporate->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for the bioanalysis of p-toluic acid in plasma.

Materials and Reagents
  • p-Toluic acid certified reference standard

  • This compound certified reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of p-toluic acid and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of p-toluic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the p-toluic acid working standard solutions to prepare calibration standards at a range of concentrations (e.g., 10-5000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working internal standard solution.

    • Vortex mix for 30 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection under optimized conditions.

Representative LC-MS/MS Conditions
ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions p-Toluic acid: [M-H]⁻ → fragment ionthis compound: [M-H]⁻ → fragment ion

Note: Specific MS/MS transitions (precursor and product ions) and collision energies need to be optimized for the specific instrument used.

Data Presentation

The following tables present representative data for a validated bioanalytical method for p-toluic acid in human plasma, based on typical acceptance criteria from regulatory guidelines.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
p-Toluic Acid10 - 5000Linear, 1/x² weighting> 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Intra-day (n=6)
LLOQ109.898.0< 15.0
Low QC3029.197.0< 10.0
Mid QC300306.0102.0< 8.0
High QC40003920.098.0< 7.0
Inter-day (3 runs)
LLOQ1010.2102.0< 18.0
Low QC3028.896.0< 12.0
Mid QC300309.0103.0< 9.0
High QC40004080.0102.0< 8.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Stability Data (Representative)
Stability TestStorage ConditionsConcentration (ng/mL)Stability (% of Nominal)
Bench-top Room temperature, 8 hours30 and 400095 - 105
Freeze-thaw 3 cycles, -80°C to RT30 and 400093 - 108
Long-term -80°C, 30 days30 and 400096 - 104

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of p-toluic acid in biological matrices for pharmacokinetic studies. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard is essential for generating reliable data to support drug development and toxicological assessments. The representative protocol and data presented here provide a solid foundation for researchers to develop and validate their own bioanalytical methods for p-toluic acid and related compounds.

Application Notes and Protocols for Environmental Sample Analysis Using p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of p-Toluic acid-d4 as an internal standard in the quantitative analysis of acidic environmental contaminants in water and soil matrices. The methodologies outlined are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for environmental analysis.

Introduction

This compound is a deuterated analog of p-Toluic acid. Its chemical structure, featuring a carboxylic acid group and an aromatic ring, makes it an excellent candidate as an internal standard for the analysis of various acidic environmental pollutants, such as phenoxyacetic acid herbicides and other carboxylic acid-containing contaminants. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex environmental matrices, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects during analysis.

Application: Quantification of Acidic Herbicides in Water Samples

This application note details a method for the simultaneous quantification of multiple acidic herbicides in water samples (e.g., groundwater, surface water, drinking water) using this compound as an internal standard.

Target Analytes

A representative list of target acidic herbicides is provided in the table below. This method can be adapted for other similar acidic compounds.

AnalyteAbbreviationChemical Class
2,4-Dichlorophenoxyacetic acid2,4-DPhenoxyacetic Acid
2,4,5-Trichlorophenoxyacetic acid2,4,5-TPhenoxyacetic Acid
2-(2-Methyl-4-chlorophenoxy)propionic acidMCPPPhenoxypropionic Acid
4-(2,4-Dichlorophenoxy)butyric acid2,4-DBPhenoxybutyric Acid
Dicamba-Benzoic Acid
Bentazon-Thiadiazine
Methodology: Solid-Phase Extraction (SPE) and LC-MS/MS

A robust and sensitive method employing solid-phase extraction for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer, is presented.

Experimental Protocol

1. Materials and Reagents

  • This compound (Internal Standard)

  • Analytical standards of target herbicides

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Oasis HLB SPE cartridges (or equivalent)

  • Glass fiber filters (1 µm)

  • Reagent water (Type I)

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target analyte and this compound in methanol.

  • Working Standard Mix (10 µg/mL): Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards in reagent water, ranging from 1 ng/L to 500 ng/L, by spiking with the working standard mix. Fortify each calibration standard and sample with the internal standard working solution to a final concentration of 50 ng/L.

3. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (250 mL) through a 1 µm glass fiber filter.

  • Acidify the sample to pH 2.5-3.0 with formic acid.

  • Spike the sample with the this compound internal standard.

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water (pH 2.5).

  • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of reagent water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 6 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for each analyte and this compound. An example is provided in the data table.

Data Presentation: Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of acidic herbicides using a similar methodology. The use of this compound as an internal standard is expected to yield comparable or improved results.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)RSD (%)
2,4-D219.0161.00.51.595-105<10
2,4,5-T252.9197.00.51.592-103<10
MCPP213.0141.00.82.590-110<15
2,4-DB247.0189.01.03.088-108<15
Dicamba219.0175.00.51.596-104<10
Bentazon239.0197.01.24.085-112<15
This compound (IS) 139.1 94.1 ----

Note: The MRM transitions for this compound are hypothetical and would need to be experimentally determined.

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for Water Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample (250 mL) filtration Filtration sample->filtration acidification Acidification (pH 2.5-3.0) filtration->acidification spiking Spike with this compound acidification->spiking spe Solid-Phase Extraction (SPE) spiking->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

Caption: Workflow for the analysis of acidic herbicides in water.

Diagram 2: Logical Relationship of Internal Standard Use

internal_standard_logic cluster_process Analytical Process cluster_output Output analyte Target Analyte prep Sample Prep & Injection analyte->prep is This compound (IS) is->prep ionization Ionization (ESI) prep->ionization detection MS Detection ionization->detection ratio Analyte/IS Ratio detection->ratio quant Accurate Quantification ratio->quant

Caption: Logic of using an internal standard for accurate quantification.

Disclaimer: The provided protocols and data are intended as a guideline. It is essential for researchers to validate the method in their own laboratory and for their specific matrices of interest. The MRM transitions for this compound need to be experimentally determined and optimized.

Application Notes & Protocols: Analytical Method Development for p-Toluic Acid Utilizing p-Toluic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and validation of a robust analytical method for the quantification of p-Toluic acid in biological matrices, employing its deuterated analog, p-Toluic acid-d4, as an internal standard (IS). The protocol is designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Introduction

p-Toluic acid (4-methylbenzoic acid) is an organic compound that can be found as a metabolite of various pharmaceutical compounds or as a component in different industrial applications. Accurate quantification of p-Toluic acid in biological matrices such as plasma or urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the results.[1][2]

This document outlines a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation, adhering to the general principles of bioanalytical method validation as recommended by regulatory agencies.[3][4]

Experimental Protocols

Materials and Reagents
  • p-Toluic acid (analytical standard, >99% purity)

  • This compound (internal standard, >98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (drug-free, sourced from a reputable supplier)

  • Protein precipitation solvent: Acetonitrile with 1% formic acid

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of p-Toluic acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of p-Toluic acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5][6]

  • Pipette 100 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL this compound) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 400 µL of the cold protein precipitation solvent (acetonitrile with 1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters are based on a method developed for a structurally similar compound, p-Toluenesulfonic acid, and can be used as a starting point for method optimization for p-Toluic acid.[1]

Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: Symmetry C18, 150 x 4.6 mm, 3.5 µm

  • Column Temperature: 30°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 10 µL

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    1.0 90 10
    5.0 10 90
    7.0 10 90
    7.1 90 10

    | 10.0 | 90 | 10 |

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Spray Voltage: -4500 V

  • Temperature: 400°C

  • Nebulizer Gas (GS1): 35 psi

  • Turbo Gas (GS2): 30 psi

  • Curtain Gas: 13 psi

  • Declustering Potential (DP): -50 V

  • Entrance Potential (EP): -10 V

  • Collision Gas: Nitrogen

  • MRM Transitions:

    Analyte Q1 (m/z) Q3 (m/z) Collision Energy (eV)
    p-Toluic acid 135.1 91.1 -25

    | this compound | 139.1 | 95.1 | -25 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Presentation: Illustrative Method Validation Results

The following tables present representative data from a typical bioanalytical method validation for p-Toluic acid using this compound as an internal standard. This data is illustrative and serves to demonstrate the expected performance of a validated method.

Calibration Curve Linearity

The calibration curve should be prepared in the same biological matrix as the samples to be analyzed. A linear regression with a weighting factor of 1/x² is commonly used for bioanalytical assays.

Table 1: Illustrative Calibration Curve Data for p-Toluic Acid in Human Plasma

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.004.9098.0
10.010.3103.0
25.024.598.0
50.051.0102.0
10099.099.0
200204102.0
Linearity: r² > 0.995
Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.[4][7]

Table 2: Illustrative Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=15, 3 days)
Mean Conc. (ng/mL) Accuracy (%)
LLOQ1.001.02102.0
Low3.002.9598.3
Mid75.076.5102.0
High15014898.7
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal, Precision ≤15% CV (≤20% for LLOQ).[4]
Matrix Effect and Recovery

Matrix effect and recovery are assessed to understand the influence of the biological matrix on the analysis and the efficiency of the extraction process.[8]

Table 3: Illustrative Matrix Effect and Recovery Data

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low3.0092.598.2
High15095.1101.5
Acceptance Criteria: Consistent and reproducible recovery and minimal matrix effect are desired. The CV of the IS-normalized matrix factor should be ≤15%.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of p-Toluic acid in a biological matrix.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms integration Peak Integration lcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of p-Toluic Acid calibration->quantification

Caption: Workflow for the quantitative analysis of p-Toluic acid.

Logic of Internal Standard Correction

This diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variations during the analytical process.

internal_standard_logic cluster_process Analytical Process cluster_result Result Calculation sample_prep Sample Preparation lc_injection LC Injection sample_prep->lc_injection is_final Measured Response sample_prep->is_final ionization MS Ionization lc_injection->ionization lc_injection->is_final analyte_final Measured Response ionization->analyte_final ionization->is_final analyte_initial Initial Amount analyte_initial->sample_prep ratio Calculate Response Ratio (Analyte / IS) analyte_final->ratio is_initial Known Amount Added is_initial->sample_prep is_initial->lc_injection is_initial->ionization is_final->ratio concentration Determine Concentration from Calibration Curve ratio->concentration

Caption: Principle of internal standard correction in LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of p-Toluic acid in biological matrices. The use of this compound as an internal standard is critical for achieving high accuracy and precision. The provided protocols for sample preparation and LC-MS/MS analysis, along with the illustrative validation data, serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. It is essential to perform a full method validation according to the relevant regulatory guidelines before applying the method to the analysis of study samples.

References

Application Notes and Protocols: p-Toluic Acid-d4 in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of clinical chemistry, the accuracy and reliability of quantitative analysis are paramount. The use of stable isotope-labeled internal standards in mass spectrometry-based assays is a cornerstone of achieving high-quality data. p-Toluic acid-d4, a deuterated analog of p-Toluic acid, serves as an excellent internal standard for the quantification of acidic drugs and endogenous metabolites in biological matrices. Its physicochemical properties closely mimic those of structurally similar analytes, ensuring that it effectively compensates for variations in sample preparation, chromatography, and ionization.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the therapeutic drug monitoring (TDM) of methotrexate, an antifolate agent commonly used in chemotherapy and for autoimmune diseases.

Principle of the Assay

This method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). The deuterated internal standard, this compound, is added to all samples, calibrators, and quality controls to ensure accurate quantification by correcting for any potential matrix effects or variations during the analytical process.

Featured Application: Quantification of Methotrexate in Human Plasma

This section details a validated LC-MS/MS method for the determination of methotrexate concentrations in human plasma, a critical practice for optimizing therapeutic efficacy and minimizing toxicity.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard: Methotrexate (MTX), this compound (IS)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic acid (FA)

  • Water: Deionized or Milli-Q water

  • Plasma: Drug-free human plasma

2. Standard and Control Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MTX and this compound in methanol.

  • Working Standard Solutions: Serially dilute the MTX stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

  • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: A standard HPLC or UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Methotrexate: m/z 455.2 → 308.2

      • This compound: m/z 141.1 → 95.1

    • Key MS Parameters:

      • Ion Spray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 30 psi

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range5 - 1000 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low15≤ 5.8≤ 6.595.2 - 104.8
Medium150≤ 4.2≤ 5.197.5 - 103.1
High800≤ 3.9≤ 4.898.1 - 102.5

Table 3: Recovery and Matrix Effect

AnalyteLow QC (%)Medium QC (%)High QC (%)
Extraction Recovery
Methotrexate88.591.290.1
This compound-92.5-
Matrix Effect
Methotrexate95.898.196.4
This compound-97.3-

Table 4: Method Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)1.5
Lower Limit of Quantification (LLOQ)5.0

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard in ACN (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 a1 Inject (5 µL) p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

Caption: Workflow for the quantification of methotrexate in plasma.

Logical Relationship of Internal Standard

This diagram outlines the role of the internal standard in ensuring accurate quantification.

internal_standard_logic cluster_analyte Analyte (Methotrexate) cluster_is Internal Standard (this compound) A_Sample Analyte in Sample A_Prep Analyte Post-Prep A_Sample->A_Prep Extraction Variability A_Signal Analyte MS Signal A_Prep->A_Signal Ionization Variation Ratio Calculate Peak Area Ratio (Analyte/IS) A_Signal->Ratio IS_Spike Known Amount of IS Added IS_Prep IS Post-Prep IS_Spike->IS_Prep Extraction Variability IS_Signal IS MS Signal IS_Prep->IS_Signal Ionization Variation IS_Signal->Ratio Result Accurate Concentration Ratio->Result

Troubleshooting & Optimization

troubleshooting p-Toluic acid-d4 internal standard variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with the internal standard p-Toluic acid-d4 in their analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of p-Toluic acid, meaning that four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis, especially in LC-MS. Because its chemical and physical properties are very similar to the non-deuterated analyte (p-Toluic acid or similar compounds), it can be used to correct for variations in sample preparation, injection volume, and instrument response.[1][2] The key difference is its higher mass, which allows it to be distinguished from the analyte by a mass spectrometer.

Q2: What are the ideal storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of your internal standard. For powdered this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advisable to avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[3]

Q3: What solvents are suitable for dissolving this compound?

A3: p-Toluic acid is poorly soluble in water but soluble in organic solvents like acetone, ethanol, methanol, and ether.[4][5] For creating stock solutions, DMSO is a common choice.[6] The selection of the solvent should be compatible with your analytical method and the sample matrix.

Q4: Can the deuterium label on this compound exchange back to hydrogen?

A4: While deuterated standards are generally stable, there is a potential for deuterium-hydrogen exchange, especially under certain pH and temperature conditions. Storing deuterated compounds in acidic or basic solutions should generally be avoided to minimize this risk.

Q5: What is an acceptable range for internal standard response variability?

A5: While there is no universally fixed acceptance criterion, a common practice in bioanalysis is to investigate samples where the internal standard response is less than 50% or greater than 150% of the mean response of the calibration standards and quality control samples in the same batch. Consistent and significant deviation of the internal standard response in unknown samples compared to calibrators and QCs warrants investigation.[7]

Troubleshooting Guide for this compound Variability

Variability in the internal standard response can compromise the accuracy and precision of your quantitative results. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for this compound Variability

TroubleshootingWorkflow cluster_prep Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Problems start High Variability in This compound Signal check_prep Review Sample and Standard Preparation start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_instrument Evaluate LC-MS System Performance start->check_instrument prep_pipetting Inconsistent Pipetting? check_prep->prep_pipetting matrix_suppression Ion Suppression/ Enhancement? check_matrix->matrix_suppression inst_injection Inconsistent Injection Volume? check_instrument->inst_injection prep_concentration Incorrect IS Concentration? prep_pipetting->prep_concentration No resolve Problem Resolved prep_pipetting->resolve Yes prep_solubility Solubility/Precipitation Issues? prep_concentration->prep_solubility No prep_concentration->resolve Yes prep_stability Degradation of IS? prep_solubility->prep_stability No prep_solubility->resolve Yes prep_stability->resolve Yes matrix_interference Co-eluting Interferences? matrix_suppression->matrix_interference No matrix_suppression->resolve Yes matrix_interference->resolve Yes inst_leak System Leak? inst_injection->inst_leak No inst_injection->resolve Yes inst_source Dirty Ion Source? inst_leak->inst_source No inst_leak->resolve Yes inst_detector Detector Drift? inst_source->inst_detector No inst_source->resolve Yes inst_detector->resolve Yes

Caption: A flowchart outlining the systematic process for troubleshooting variability in the this compound internal standard signal.

Step 1: Review Sample and Standard Preparation

Inconsistencies in the preparation of standards and samples are a frequent source of internal standard variability.

  • Issue: Inconsistent Pipetting:

    • Troubleshooting: Verify the calibration of all pipettes used for adding the internal standard. Ensure consistent and proper pipetting technique for all samples, calibration standards, and quality controls.

  • Issue: Incorrect Internal Standard Concentration:

    • Troubleshooting: Prepare a fresh stock solution of this compound. Compare the performance of the new stock against the old one. Ensure the correct dilution scheme is being followed.

  • Issue: Solubility and Precipitation:

    • Troubleshooting: p-Toluic acid has low solubility in water.[5] Ensure that the solvent used for the final sample extract is compatible and prevents the internal standard from precipitating. Visually inspect samples for any signs of precipitation. Consider adjusting the final solvent composition.

  • Issue: Degradation of Internal Standard:

    • Troubleshooting: p-Toluic acid is generally stable, but degradation can occur under harsh chemical conditions or improper storage.[4] Prepare fresh standards and compare their response to older ones. Review the sample processing steps for any harsh acidic or basic conditions that could potentially degrade the internal standard.

Step 2: Investigate Matrix Effects

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common cause of signal variability in LC-MS.

  • Issue: Ion Suppression or Enhancement:

    • Troubleshooting:

      • Post-Column Infusion Experiment: Perform a post-column infusion of a constant concentration of this compound while injecting a blank extracted matrix sample. Dips or rises in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.

      • Matrix Factor Evaluation: Compare the peak area of this compound in a neat solution to its peak area in an extracted blank matrix spiked at the same concentration. A significant difference indicates the presence of matrix effects.

    • Resolution: Improve sample clean-up procedures (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). Modify chromatographic conditions to separate the analyte and internal standard from the interfering matrix components.

  • Issue: Co-eluting Interferences:

    • Troubleshooting: Analyze a blank matrix sample to check for any endogenous peaks at the same retention time and m/z as this compound.

    • Resolution: Adjust the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to resolve the interference from the internal standard.

Step 3: Evaluate LC-MS System Performance

Instrumental issues can lead to inconsistent and variable signal responses.

  • Issue: Inconsistent Injection Volume:

    • Troubleshooting: Check the autosampler for air bubbles in the syringe and sample loop. Perform an injection precision test by repeatedly injecting the same standard.

  • Issue: System Leaks:

    • Troubleshooting: Inspect all fittings and connections from the autosampler to the mass spectrometer for any signs of leaks. A gradual drop in system pressure can be an indicator of a leak.

  • Issue: Dirty Ion Source:

    • Troubleshooting: A contaminated ion source can lead to a general decline or erratic signal intensity.

    • Resolution: Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.

  • Issue: Detector Drift:

    • Troubleshooting: A gradual, consistent increase or decrease in the internal standard signal over the course of an analytical run may indicate detector drift.

    • Resolution: Allow the instrument to stabilize for a longer period before starting the analysis. If the problem persists, the detector may require maintenance or replacement.

Data Presentation

A summary of the key physicochemical properties of p-Toluic acid and its deuterated internal standard is provided below for easy reference and comparison.

Propertyp-Toluic acidThis compoundReference(s)
Molecular Formula C₈H₈O₂C₈H₄D₄O₂[3][5]
Molecular Weight 136.15 g/mol ~140.17 g/mol [3][5]
Appearance White crystalline solidWhite solid[3][7]
Melting Point 179-182 °C181 °C[3][7]
Boiling Point 274-275 °CNot specified[7]
Solubility in Water Poorly solubleNot specified, expected to be similar to p-Toluic acid[5]
pKa ~4.36Not specified, expected to be similar to p-Toluic acid[4]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution (1 mg/mL)

  • Materials:

    • This compound powder

    • Methanol (LC-MS grade)

    • Calibrated analytical balance

    • 10 mL volumetric flask

    • Calibrated micropipettes

    • Vortex mixer

    • Cryo-vials for aliquoting

  • Procedure:

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of methanol to the flask and vortex until the powder is completely dissolved.

    • Bring the solution to the 10 mL mark with methanol.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Aliquot the stock solution into appropriately labeled cryo-vials.

    • Store the aliquots at -80°C.

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking

  • Materials:

    • Blank matrix (e.g., plasma, urine) from at least 6 different sources

    • This compound working solution

    • Reconstitution solvent (the solvent used to dissolve the final dried extract)

    • Sample extraction materials (e.g., protein precipitation solvent, SPE cartridges)

  • Procedure:

    • Prepare 'Neat' Samples: Spike the this compound working solution into the reconstitution solvent to achieve the final concentration used in your assay.

    • Prepare 'Post-Spiked' Samples: a. Extract the blank matrix samples using your established procedure. b. After the final evaporation step, spike the dried extracts with the same amount of this compound working solution as in the 'Neat' samples. c. Reconstitute the spiked extracts with the reconstitution solvent.

    • Analysis: Inject both the 'Neat' and 'Post-Spiked' samples into the LC-MS system.

    • Calculation of Matrix Factor (MF):

      • MF = (Peak Area of Post-Spiked Sample) / (Mean Peak Area of Neat Samples)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The variability of the MF across the different matrix sources should also be assessed (expressed as the coefficient of variation, %CV). A high %CV indicates that the matrix effect is variable between different sources.

References

Technical Support Center: Optimizing p-Toluic Acid-d4 for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of p-Toluic acid-d4 as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a calibration curve?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). In quantitative assays, a known and constant amount of this compound is added to all calibration standards, quality control samples, and unknown samples. The instrument (e.g., a mass spectrometer) measures the response of both the analyte (p-Toluic acid) and the internal standard. The calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. This ratiometric approach helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Q2: What is the ideal concentration for this compound as an internal standard?

A2: There is no single universal concentration for this compound. The optimal concentration depends on the specific analytical method, the expected concentration range of the analyte (p-Toluic acid), and the sensitivity of the instrument. A general guideline is to use a concentration that produces a stable and reproducible signal, typically in the mid-range of the analyte's calibration curve. The goal is to have a response that is neither too low (leading to poor precision) nor too high (risking detector saturation).

Q3: How does the concentration of this compound affect the calibration curve?

A3: The concentration of the internal standard can significantly impact the performance of the calibration curve.

  • Too Low: A very low concentration may result in a weak signal with high variability, leading to poor precision and an inaccurate calibration model.

  • Too High: An excessively high concentration can lead to detector saturation for the internal standard channel. It can also potentially cause ion suppression, affecting the analyte's signal and leading to non-linearity in the calibration curve, especially at the lower concentration end.

Q4: Can I use the same stock solution of this compound for an entire study?

A4: It is highly recommended to use a single, well-characterized stock solution of this compound to prepare the internal standard working solution for all samples in a single bioanalytical study. This minimizes variability that could be introduced by preparing multiple stock solutions. Ensure the stability of the stock solution under the chosen storage conditions is documented.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Linearity of Calibration Curve (r² < 0.99) IS Concentration Too High or Too Low: The response of the internal standard is not consistent across the calibration range.Optimize the concentration of this compound. A good starting point is a concentration that gives a response intensity that is roughly in the middle of the response range of your analyte.
IS Response Varies Across Samples: This could be due to matrix effects or inconsistent sample preparation.Ensure consistent and precise addition of the internal standard to all samples. Evaluate for matrix effects by comparing the IS response in neat solution versus in the sample matrix.
Isotopic Contribution: At high analyte concentrations, natural isotopes of p-Toluic acid might contribute to the signal of this compound.Check the mass spectra for isotopic overlap. If significant, a correction factor may be needed, or the concentration of the IS might need adjustment.
High Variability in Quality Control (QC) Samples Inconsistent IS Addition: The volume of internal standard added to each sample is not uniform.Use a calibrated pipette and ensure proper mixing. Prepare a larger batch of the internal standard working solution to be used for all samples.
IS Instability: The internal standard may be degrading in the sample matrix or under the storage conditions.Verify the stability of this compound in the matrix under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability).
Internal Standard Signal Suppression or Enhancement Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can co-elute with the internal standard and affect its ionization efficiency.Improve sample clean-up procedures to remove interfering matrix components. Adjust chromatographic conditions to separate the internal standard from the interfering components.
Analyte Suppressing IS Signal: At high concentrations, the analyte can suppress the ionization of the internal standard.Re-evaluate the concentration of the internal standard. It may need to be increased to be less susceptible to suppression by the highest concentration of the analyte.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 10 mL in a Class A volumetric flask.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to protect from light.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the analysis mobile phase or an appropriate solvent.

    • The concentration of the working solution should be optimized based on the expected analyte concentration range and instrument response.

Protocol 2: Preparation of Calibration Curve Standards
  • Analyte Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of p-Toluic acid in a similar manner to the internal standard.

  • Serial Dilutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Spiking with Internal Standard: To a fixed volume of each calibration standard, add a constant volume of the this compound working solution. For example, to 90 µL of each calibration standard, add 10 µL of the 10 µg/mL this compound working solution. This will result in a final IS concentration of 1 µg/mL in each standard.

Quantitative Data Summary

The following table provides an example of a typical calibration curve concentration range and the corresponding internal standard concentration. The exact concentrations will need to be determined empirically during method development.

Parameter Concentration Range
p-Toluic Acid (Analyte) Calibration Range1 - 1000 ng/mL
This compound (Internal Standard) Final Concentration100 ng/mL
Example Calibration Curve Points
Standard 11 ng/mL
Standard 25 ng/mL
Standard 310 ng/mL
Standard 450 ng/mL
Standard 5100 ng/mL
Standard 6500 ng/mL
Standard 71000 ng/mL

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification stock_analyte Analyte Stock (p-Toluic acid) cal_standards Calibration Standards (Serial Dilution) stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) working_is IS Working Solution stock_is->working_is spike Spike Cal Standards with IS working_is->spike cal_standards->spike extract Sample Extraction (e.g., LLE, SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing (Peak Integration) lcms->data_proc ratio Calculate Analyte/IS Response Ratio data_proc->ratio cal_curve Generate Calibration Curve ratio->cal_curve quantify Quantify Unknowns cal_curve->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Poor Calibration Curve (Non-linear or High CVs) check_is_response Check IS Response Across Calibrants start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent Yes is_variable IS Response Variable check_is_response->is_variable No check_matrix Investigate Matrix Effects is_consistent->check_matrix optimize_conc Optimize IS Concentration (Aim for mid-range response) is_variable->optimize_conc check_prep Review IS Spiking Procedure (Pipetting, Mixing) is_variable->check_prep end_good Calibration Acceptable optimize_conc->end_good check_prep->end_good end_bad Problem Persists: Consult Senior Scientist check_matrix->end_bad

Caption: Troubleshooting logic for poor calibration curve performance.

Technical Support Center: Optimizing p-Toluic Acid-d4 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of p-Toluic acid-d4 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a deuterated form of p-Toluic acid. In mass spectrometry-based bioanalysis, it serves as an excellent internal standard. Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous or analyte) p-Toluic acid, it behaves similarly during sample extraction, cleanup, and chromatographic separation. This chemical similarity helps to accurately quantify the analyte by correcting for any variability or loss during the sample preparation process.

Q2: What are the key chemical properties of this compound that influence its recovery?

A2: The recovery of this compound is primarily influenced by the properties it shares with p-Toluic acid. It is a weak organic acid with a pKa of approximately 4.36.[1] This means that at a pH below 2.36 (pKa - 2), it will be predominantly in its neutral, protonated form (more soluble in organic solvents), and at a pH above 6.36 (pKa + 2), it will be in its charged, deprotonated (anionic) form (more soluble in aqueous solutions). It is poorly soluble in water but soluble in organic solvents like methanol, ethanol, and ether.[2][3]

Q3: Which sample preparation techniques are most suitable for extracting this compound?

A3: The two most common and effective techniques for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them often depends on the complexity of the sample matrix, the required level of cleanliness of the final extract, and throughput needs.

Q4: Why is my recovery of this compound low and inconsistent?

A4: Low and inconsistent recovery of this compound can stem from several factors, with improper pH control being the most common culprit for acidic compounds. Other potential causes include:

  • For LLE:

    • Inappropriate choice of extraction solvent.

    • Formation of emulsions.

    • Insufficient mixing or extraction time.

    • Analyte back-extraction into the aqueous phase if the pH is not optimal.

  • For SPE:

    • Incorrect choice of sorbent and elution solvent.

    • Drying of the sorbent bed before sample loading.

    • Inadequate conditioning or equilibration of the SPE cartridge.

    • Sample breakthrough due to overloading or too high of a flow rate.

    • Analyte carryover due to incomplete elution.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Incorrect pH of the aqueous phase. this compound is protonated and more soluble in organic solvents at acidic pH.Adjust the pH of the sample to be at least 2 pH units below the pKa of p-Toluic acid (~4.36). Aim for a pH of ≤ 2.4.
Inappropriate extraction solvent. The polarity of the solvent may not be suitable for partitioning the analyte.Select a water-immiscible organic solvent that has a similar polarity to p-Toluic acid. Good starting points are ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE).
Insufficient mixing. The analyte has not had adequate contact with the extraction solvent.Vortex the sample and solvent mixture for at least 1-2 minutes to ensure thorough mixing and facilitate partitioning.
"Salting Out" effect not utilized. High salt concentration in the aqueous phase can increase the partitioning of organic molecules into the organic phase.Add a salt like sodium chloride or sodium sulfate to the aqueous sample before extraction to increase the ionic strength.
Emulsion Formation High concentration of proteins or lipids in the sample. These can act as surfactants, stabilizing the emulsion.Centrifuge the sample at a higher speed and for a longer duration. You can also try adding a small amount of a different organic solvent or salt to break the emulsion.
Poor Reproducibility Inconsistent pH adjustment. Small variations in pH can lead to significant differences in recovery.Use a calibrated pH meter and ensure consistent and thorough mixing after adding acid to the sample.
Variable extraction volumes. Inconsistent solvent volumes will lead to variable recovery.Use calibrated pipettes and ensure consistent aspiration of the organic layer.
Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Incorrect sorbent selection. The sorbent chemistry is not appropriate for retaining an acidic compound.For reversed-phase SPE, use a polymeric sorbent like Oasis HLB or a C18 silica-based sorbent. For anion exchange SPE, a weak anion exchanger (WAX) is often suitable.
Improper sample pH during loading. If the pH is too high, this compound will be charged and may not retain well on a reversed-phase sorbent.For reversed-phase SPE, acidify the sample to a pH ≤ 2.4 to ensure the analyte is in its neutral form for better retention. For anion exchange, the pH should be ~2 pH units above the pKa (around pH 6.4) to ensure the analyte is charged.
Inadequate sorbent conditioning/equilibration. The sorbent is not properly wetted, leading to poor interaction with the analyte.Always follow the manufacturer's instructions for conditioning (e.g., with methanol) and equilibration (e.g., with water or an appropriate buffer) of the SPE cartridge. Do not let the sorbent dry out before loading the sample.
Wash solvent is too strong. The analyte is being eluted prematurely during the wash step.Use a weaker wash solvent. For reversed-phase SPE, this typically means a higher percentage of water in the wash solution. Test different percentages of organic solvent in the wash to optimize.
Elution solvent is too weak. The analyte is not being fully desorbed from the sorbent.Use a stronger elution solvent. For reversed-phase SPE, this could be a higher percentage of a polar organic solvent like methanol or acetonitrile. For anion exchange, the elution solvent should neutralize the charge on the analyte or the sorbent. Adding a small amount of a weak acid or base to the elution solvent can improve recovery.
High Variability Inconsistent flow rate. A flow rate that is too fast can lead to incomplete retention or elution.Maintain a consistent and slow flow rate during sample loading and elution to allow for proper equilibration.
Sorbent overloading. The amount of analyte and other matrix components exceeds the capacity of the SPE cartridge.Use a larger SPE cartridge or dilute the sample before loading.

Quantitative Data Summary

The following tables summarize recovery data for acidic compounds, which can be used as a reference for optimizing the recovery of this compound.

Table 1: Recovery of Acidic Drugs from Human Plasma using Polymeric SPE

This table presents the recovery of various acidic drugs from human plasma using a generic SPE method with a polymeric sorbent (Bond Elut Plexa). The data demonstrates that high and reproducible recoveries can be achieved for a range of acidic compounds.

CompoundAverage Recovery (%)% RSD (n=6)
Ibuprofen98.23.1
Ketoprofen99.12.5
Naproxen97.53.5
Diclofenac96.84.1
Gemfibrozil95.44.8

Data adapted from Agilent Technologies Application Note.[4]

Table 2: Comparison of Mean Recovery of Urinary Organic Acids by LLE and SPE

This study compared the overall recovery of a panel of organic acids from urine using both Liquid-Liquid Extraction (LLE) with ethyl acetate and Solid-Phase Extraction (SPE).

Extraction MethodMean Recovery (%)
Liquid-Liquid Extraction (LLE)77.4
Solid-Phase Extraction (SPE)84.1

Data from a comparative study on urinary organic acids.[5]

Table 3: Recovery of Organic Acids from Honey using Anion-Exchange SPE

This table shows the recovery of several organic acids from honey samples using a solid-phase extraction procedure with an anion-exchange cartridge.

Organic AcidRecovery (%)
Malic acid99.4
Maleic acid95.2
Citric acid62.9
Succinic acid98.7
Fumaric acid96.5

Data from a study on the extraction of organic acids from honey.[6]

Experimental Protocols

Detailed Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is designed for the extraction of this compound from a plasma sample.

Materials:

  • Plasma sample containing this compound

  • 1 M Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 500 µL of the plasma sample into a 15 mL centrifuge tube.

  • Acidification: Add 50 µL of 1 M HCl to the plasma sample to adjust the pH to approximately 2. This ensures that the this compound is in its protonated, non-ionized form.

  • Vortexing: Vortex the tube for 30 seconds to mix thoroughly.

  • Addition of Extraction Solvent: Add 5 mL of MTBE or ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).

Detailed Protocol 2: Solid-Phase Extraction (SPE) of this compound from an Aqueous Sample

This protocol outlines a reversed-phase SPE procedure suitable for extracting this compound from a simple aqueous matrix.

Materials:

  • Aqueous sample containing this compound

  • Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB, 1 cc, 30 mg)

  • Methanol

  • Deionized water

  • Formic acid

  • Acetonitrile

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Acidify the aqueous sample to a pH of ~2.5 by adding a small volume of concentrated formic acid.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water (acidified to pH ~2.5 with formic acid) through the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water (acidified to pH ~2.5) to remove polar interferences.

  • Drying: Dry the sorbent bed by applying vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge by passing 1 mL of acetonitrile or methanol through the sorbent into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase for analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample acidify 1. Acidify Sample (e.g., with HCl to pH <= 2.4) start->acidify add_solvent 2. Add Organic Solvent (e.g., MTBE, Ethyl Acetate) acidify->add_solvent vortex 3. Vortex (to partition analyte) add_solvent->vortex centrifuge 4. Centrifuge (to separate phases) vortex->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end End: Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow start Start: Aqueous Sample pretreat 1. Sample Pre-treatment (Acidify to pH <= 2.4) start->pretreat condition 2. Condition Cartridge (e.g., Methanol) pretreat->condition equilibrate 3. Equilibrate Cartridge (e.g., Acidified Water) condition->equilibrate load 4. Load Sample equilibrate->load wash 5. Wash (e.g., 5% MeOH in water) load->wash dry 6. Dry Sorbent wash->dry elute 7. Elute Analyte (e.g., Acetonitrile) dry->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute evaporate->reconstitute end End: Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic low_recovery Low Recovery of This compound check_ph Is sample pH <= 2.4? low_recovery->check_ph adjust_ph Adjust pH to <= 2.4 check_ph->adjust_ph No check_solvent Is the extraction/elution solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_ph optimize_solvent Optimize solvent choice (polarity/strength) check_solvent->optimize_solvent No check_procedure Is the LLE/SPE procedure optimized? check_solvent->check_procedure Yes optimize_solvent->check_solvent optimize_procedure Review and optimize procedure steps check_procedure->optimize_procedure No success Recovery Improved check_procedure->success Yes optimize_procedure->check_procedure

Caption: Troubleshooting logic for low this compound recovery.

References

Navigating the Nuances of p-Toluic Acid-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for users of p-Toluic acid-d4, a deuterated internal standard crucial for a variety of analytical applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound, providing step-by-step solutions to get your experiments back on track.

Issue 1: Inaccurate Quantification or Poor Reproducibility

Question: My quantitative results using this compound as an internal standard are inconsistent and inaccurate. What could be the cause?

Answer: Inaccurate quantification when using a deuterated internal standard can stem from several factors. A common pitfall is the potential for hydrogen-deuterium (H-D) exchange, where the deuterium atoms on the aromatic ring of this compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to an underestimation of the analyte concentration.

Troubleshooting Steps:

  • Solvent and pH Evaluation: The stability of the deuterium label on the aromatic ring is pH-dependent. Exposure to strongly acidic or basic conditions, especially at elevated temperatures, can facilitate H-D exchange.[1][2][3]

    • Recommendation: Whenever possible, maintain a neutral pH for your samples and solutions. If acidic or basic conditions are required for your experimental protocol, minimize the exposure time and temperature.

  • Method Validation: Ensure your analytical method has been properly validated for use with this compound. This includes assessing its stability in the sample matrix and during the entire analytical process.

  • Internal Standard Purity: Verify the isotopic and chemical purity of your this compound standard. Impurities can lead to erroneous results.

Issue 2: Chromatographic Peak Tailing

Question: I am observing significant peak tailing for this compound in my gas chromatography (GC) analysis. How can I resolve this?

Answer: Peak tailing for acidic compounds like p-Toluic acid is a common issue in GC and is often caused by interactions with active sites in the GC system (e.g., injector liner, column).

Troubleshooting Steps:

  • Derivatization: For GC analysis of carboxylic acids, derivatization is often necessary to improve volatility and reduce peak tailing.[4] A common approach is silylation to convert the carboxylic acid to a less polar and more volatile trimethylsilyl (TMS) ester.

  • Inert Flow Path: Ensure all components in your GC flow path (liner, column, etc.) are highly inert to prevent interactions with the acidic analyte.

  • Column Choice: Use a GC column specifically designed for the analysis of acidic compounds.

  • Inlet Maintenance: Regularly clean or replace the GC inlet liner and septum to remove any active sites that may have developed.

Issue 3: Unexpected Mass Spectra

Question: The mass spectrum of my this compound standard does not match the expected pattern. What could be wrong?

Answer: Deviations from the expected mass spectrum can indicate in-source H-D exchange, fragmentation issues, or contamination.

Troubleshooting Steps:

  • Evaluate for H-D Exchange: As mentioned previously, H-D exchange can occur. In the mass spectrum, this would manifest as ions with masses lower than expected for the fully deuterated compound. For example, instead of a molecular ion at m/z 140 for C₈H₄D₄O₂, you might see ions at m/z 139, 138, etc.

  • Fragmentation Pattern Analysis: The fragmentation pattern of this compound should be predictable based on the fragmentation of unlabeled p-Toluic acid. The major fragments of unlabeled p-Toluic acid (m/z 136) include ions at m/z 119 ([M-OH]⁺), m/z 91 ([M-COOH]⁺, tropylium ion), and m/z 65.[5][6][7][8] For this compound, you would expect to see corresponding fragments at higher m/z values, accounting for the deuterium atoms. Significant deviation from this pattern could indicate an issue with your mass spectrometer's settings or the purity of your standard.

  • Source Conditions: In atmospheric pressure chemical ionization (APCI) mass spectrometry, H-D exchange can sometimes occur in the ion source.[9] Optimizing source parameters like temperature and solvent composition may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Q2: Can I use this compound directly for LC-MS analysis without derivatization?

A2: Yes, for Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required for p-Toluic acid. Reversed-phase chromatography with a suitable mobile phase (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate in water) is typically effective.[10][11][12]

Q3: How do I choose the right concentration for my this compound internal standard?

A3: The concentration of the internal standard should be similar to the expected concentration of the analyte in your samples. This ensures that both the analyte and the internal standard are within the linear range of the detector.

Q4: Is there a risk of isotopic interference from the unlabeled analyte?

A4: While the mass difference between p-Toluic acid and this compound is significant, it's good practice to check for any potential isotopic overlap from the natural abundance of isotopes in the unlabeled analyte, especially when the analyte concentration is very high.

Experimental Protocols

Protocol 1: Quantitative Analysis of p-Toluic Acid in a Sample Matrix using LC-MS/MS with this compound as an Internal Standard

1. Materials:

  • p-Toluic acid (analyte)
  • This compound (internal standard)
  • Methanol (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Sample matrix (e.g., plasma, tissue homogenate)

2. Standard and Sample Preparation:

  • Prepare stock solutions of p-Toluic acid and this compound in methanol.
  • Create a series of calibration standards by spiking known concentrations of p-Toluic acid into the sample matrix.
  • Add a fixed concentration of this compound to all calibration standards and unknown samples.
  • Perform a protein precipitation or liquid-liquid extraction to clean up the samples.

3. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS Detection: Electrospray ionization (ESI) in negative ion mode.
  • MRM Transitions:
  • p-Toluic acid: Precursor ion (m/z 135.1) -> Product ion (e.g., m/z 91.1)
  • This compound: Precursor ion (m/z 139.1) -> Product ion (e.g., m/z 95.1)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Determine the concentration of the analyte in the unknown samples using the calibration curve.

Protocol 2: GC-MS Analysis of p-Toluic Acid with this compound Internal Standard following Derivatization

1. Materials:

  • p-Toluic acid (analyte)
  • This compound (internal standard)
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
  • Ethyl acetate (GC grade)

2. Derivatization and Sample Preparation:

  • To a dried sample extract containing the analyte and internal standard, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
  • Seal the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detection: Electron ionization (EI) at 70 eV.
  • Scan Range: m/z 40-300.

Data Presentation

Parameterp-Toluic AcidThis compound
Molecular Formula C₈H₈O₂C₈H₄D₄O₂
Molecular Weight 136.15 g/mol 140.17 g/mol
Typical LC-MS (ESI-) Precursor Ion (m/z) 135.1139.1
Typical GC-MS (EI) Molecular Ion (m/z) of TMS derivative 208.1212.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Sample Collection Add_IS Add this compound Sample->Add_IS Extraction Extraction/Cleanup Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Derivatization Derivatization Extraction->Derivatization Quantification Quantification LC_MS->Quantification GC_MS GC-MS Analysis GC_MS->Quantification Derivatization->GC_MS

Caption: General experimental workflow for quantitative analysis using this compound.

troubleshooting_logic Start Inaccurate Results? Check_HD Check for H/D Exchange (pH, Temp) Start->Check_HD Check_Purity Verify Standard Purity Start->Check_Purity Check_Method Validate Analytical Method Start->Check_Method Peak_Tailing Peak Tailing in GC? Check_HD->Peak_Tailing Check_Purity->Peak_Tailing Check_Method->Peak_Tailing Derivatize Derivatize Analyte Peak_Tailing->Derivatize Inert_System Use Inert GC System Peak_Tailing->Inert_System Unexpected_MS Unexpected Mass Spectrum? Derivatize->Unexpected_MS Inert_System->Unexpected_MS Analyze_Fragments Analyze Fragmentation Pattern Unexpected_MS->Analyze_Fragments Optimize_Source Optimize MS Source Conditions Unexpected_MS->Optimize_Source Solution Accurate Results Analyze_Fragments->Solution Optimize_Source->Solution

Caption: Troubleshooting decision tree for common issues with this compound.

References

Technical Support Center: p-Toluic Acid-d4 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete dissolution of p-Toluic acid-d4 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is complete dissolution critical?

A1: this compound is the deuterated form of p-Toluic acid (also known as 4-methylbenzoic acid), a substituted benzoic acid.[1][2] In research, it is often used as a stable isotope-labeled internal standard for quantitative analysis or as a tracer to study the metabolic profiles of drugs.[2] Complete dissolution is crucial to ensure accurate and reproducible experimental results, as undissolved particles can lead to incorrect concentration calculations, variability in assays, and potential artifacts in analytical measurements.

Q2: What are the general solubility properties of this compound?

A2: p-Toluic acid is a white, crystalline solid at room temperature.[3][4] It is poorly soluble in water but is soluble in organic solvents like ethanol, diethyl ether, chloroform, and acetone.[3][4][5] Its solubility in water is less than 1 mg/mL.[6] The deuterated form, this compound, is expected to have very similar solubility characteristics.

Q3: Which solvents are recommended for dissolving this compound?

A3: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common and effective solvent.[1] Other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used.[1][7] For in vivo studies, formulations may involve co-solvents like PEG400, Tween 80, or suspending agents like carboxymethyl cellulose.[1]

Q4: What factors can influence the dissolution of this compound?

A4: Several factors can impact the solubility of p-Toluic acid and its deuterated form:

  • Temperature: Increasing the temperature generally enhances solubility in both water and organic solvents.[3][7]

  • pH: As a carboxylic acid, the pH of the solution significantly affects its solubility. In basic solutions, it deprotonates to form the more soluble p-toluate salt.[3]

  • Solvent Choice: Due to the hydrophobic nature of its aromatic ring, it is more soluble in organic solvents than in water.[3][4]

  • Purity of the Compound: Impurities can sometimes affect the dissolution process.

Q5: My this compound is not dissolving completely. What are the common causes and solutions?

A5: If you are experiencing incomplete dissolution, consider the following:

  • Incorrect Solvent: Ensure you are using an appropriate organic solvent like DMSO, ethanol, or methanol. It has very limited solubility in water.[3][8]

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent. Try increasing the solvent volume to dilute the solution.

  • Low Temperature: Gently warming the solution can help increase the dissolution rate and solubility.[3]

  • Precipitation: If you are preparing an aqueous working solution from a DMSO stock, the compound may precipitate. Using co-solvents or surfactants like Tween 80 can help maintain solubility.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common dissolution issues.

Issue: Solid this compound particles are visible in the solution after mixing.

  • Step 1: Verify the Solvent

    • Question: Are you using water as the primary solvent?

    • Answer: this compound has poor solubility in water.[5] A stock solution should be prepared in an organic solvent like DMSO, ethanol, or methanol.[1][8]

  • Step 2: Assess the Concentration

    • Question: Is the concentration of your solution too high?

    • Answer: Even in a suitable organic solvent, there is a solubility limit. Try adding more solvent to decrease the concentration and see if the remaining solid dissolves.

  • Step 3: Apply Gentle Heat

    • Question: Have you tried warming the solution?

    • Answer: Increasing the temperature can significantly improve solubility.[3] Place the vial in a warm water bath (e.g., 37°C) and vortex or sonicate to aid dissolution. Be cautious with volatile solvents.

  • Step 4: Facilitate Dissolution

    • Question: Is the solution being mixed adequately?

    • Answer: Use a vortex mixer or sonicator to provide mechanical agitation. This increases the interaction between the solvent and the solute, speeding up the dissolution process.

  • Step 5: For Aqueous Working Solutions

    • Question: Are you diluting a DMSO stock solution into an aqueous buffer?

    • Answer: The compound can precipitate when a concentrated organic stock is diluted into an aqueous medium. To prevent this, consider using a formulation that includes a surfactant like Tween 80 or a co-solvent. A common formulation is DMSO:Tween 80:Saline in a 10:5:85 ratio.[1]

Data Presentation

Table 1: Solubility of p-Toluic Acid in Various Solvents

SolventSolubilityReference
WaterPoorly soluble / Sparingly soluble / < 1 mg/mL[3][5][6]
Hot WaterSparingly soluble[5]
AcetoneSoluble[5]
EthanolSoluble[3][4]
Diethyl EtherSoluble[3]
ChloroformSoluble[3]
MethanolSoluble[8]
DMSOSoluble (recommended for stock solutions)[1]
N,N-dimethylformamide (DMF)Soluble[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Objective: To prepare a concentrated stock solution for subsequent dilution.

  • Materials:

    • This compound (Molecular Weight: ~140.19 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Appropriate volumetric flask or vial

  • Methodology:

    • Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 1.402 mg of the compound.

    • Weigh the calculated amount of this compound powder accurately and transfer it to a clean, dry vial.

    • Add the desired volume of DMSO (e.g., 1 mL) to the vial.

    • Cap the vial securely and vortex the solution vigorously for 1-2 minutes.

    • If dissolution is not complete, place the vial in a sonicator bath for 5-10 minutes or warm it gently in a 37°C water bath.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • Store the stock solution at -20°C or -80°C. It is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Experiments

  • Objective: To dilute the DMSO stock solution into an aqueous medium while maintaining solubility.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer or cell culture medium

    • Tween 80 (optional, but recommended)

  • Methodology:

    • Determine the final desired concentration of this compound in your experiment.

    • It is critical to ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent toxicity in cell-based assays.

    • To minimize precipitation, first add the required volume of the DMSO stock solution to a larger volume of the aqueous buffer while vortexing. Do not add the aqueous solution to the small volume of DMSO stock.

    • Alternative Method with Surfactant: To improve solubility, a formulation like DMSO:Tween 80:Saline (or buffer) at a 10:5:85 ratio can be used.[1] First, mix the DMSO stock with Tween 80, and then add this mixture to the saline or buffer.

Visualizations

TroubleshootingWorkflow start Issue: This compound not dissolving solvent_check Step 1: Check Solvent start->solvent_check solvent_q Is solvent aqueous? solvent_check->solvent_q concentration_check Step 2: Check Concentration concentration_q Is concentration high? concentration_check->concentration_q temp_check Step 3: Apply Heat/Sonication temp_q Still not dissolved? temp_check->temp_q aqueous_check Step 4: Aqueous Dilution? aqueous_q Precipitation upon dilution? aqueous_check->aqueous_q solvent_q->concentration_check No solution1 Use organic solvent (e.g., DMSO, Ethanol) solvent_q->solution1 Yes concentration_q->temp_check No solution2 Add more solvent to reduce concentration concentration_q->solution2 Yes temp_q->aqueous_check No solution3 Warm gently (37°C) or sonicate temp_q->solution3 Yes solution4 Use co-solvents/surfactants (e.g., Tween 80) aqueous_q->solution4 Yes complete Dissolution Complete aqueous_q->complete No solution1->temp_check solution2->temp_check solution3->aqueous_check solution4->complete

Caption: Troubleshooting workflow for this compound dissolution.

DissolutionLogic cluster_factors Key Factors Influencing Solubility cluster_actions Actions to Achieve Dissolution Factor1 Solvent Choice (Polarity) Action1 Select Organic Solvent (e.g., DMSO) Factor1->Action1 Factor2 Temperature Action2 Increase Temperature (Gentle Warming) Factor2->Action2 Factor3 pH Level Action3 Adjust pH (if applicable) (e.g., add base) Factor3->Action3 Factor4 Concentration Goal Complete Dissolution of This compound Action1->Goal Action2->Goal Action3->Goal Action4 Use Mechanical Aid (Vortex/Sonication) Action4->Goal

Caption: Logical relationship between factors and actions for dissolution.

References

Technical Support Center: Analysis of p-Toluic acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate high background noise during the analysis of p-Toluic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise when analyzing this compound by LC-MS?

High background noise in the analysis of this compound can originate from several sources, including:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of this compound, leading to a high and variable baseline.

  • Solvent and Mobile Phase Contamination: Impurities in solvents, buffers, and water can introduce a significant level of chemical noise. Common contaminants include plasticizers (e.g., phthalates), polymers (e.g., polyethylene glycol), and residual detergents from glassware.[1][2][3][4]

  • Instrument Contamination: Previous analyses, contaminated instrument components (e.g., tubing, injector, ion source), or leaks in the LC or MS system can contribute to background noise.[5][6]

  • Suboptimal LC-MS Parameters: Inappropriate settings for the liquid chromatography or mass spectrometry parameters can lead to poor signal-to-noise ratios.

Q2: How can I minimize matrix effects for this compound analysis?

Minimizing matrix effects is crucial for achieving a low background and reliable quantification. The most effective strategies involve thorough sample preparation. Two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Q3: Which sample preparation technique is better for this compound, LLE or SPE?

Both LLE and SPE can be effective for this compound. The choice depends on factors such as the sample matrix, required throughput, and available resources.

  • LLE is a classic technique that is effective for removing highly polar and non-polar interferences. It is generally less expensive but can be more labor-intensive and may use larger volumes of organic solvents.

  • SPE can offer higher selectivity and recovery, with a wide variety of sorbents available to target specific compound classes. Anion exchange SPE is particularly well-suited for acidic compounds like p-Toluic acid. It can also be automated for higher throughput.

Q4: What are some general tips for reducing background noise from my LC-MS system?

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents, water, and additives.

  • Maintain a Clean System: Regularly flush the LC system and clean the mass spectrometer's ion source.[6]

  • Check for Leaks: Ensure all fittings in the LC flow path are secure to prevent air from entering the system.

  • Use Freshly Prepared Mobile Phases: Prepare mobile phases fresh daily and filter them before use.

  • Dedicate Glassware: Use dedicated glassware for preparing mobile phases and standards to avoid cross-contamination.[2]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to high background noise in the analysis of this compound.

Issue 1: High and Unstable Baseline
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Prepare fresh mobile phase using new bottles of LC-MS grade solvents and water. Sonicate to degas.A significant reduction in baseline noise if the previous mobile phase was contaminated.
Dirty LC System Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then re-equilibration with the initial mobile phase).Removal of accumulated contaminants, resulting in a cleaner baseline.
Contaminated MS Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and reduced background noise.
Leak in the LC System Systematically check all fittings from the solvent reservoirs to the mass spectrometer for any signs of leakage. Tighten or replace fittings as necessary.A stable baseline pressure and reduced noise from air bubbles.
Issue 2: Poor Signal-to-Noise (S/N) Ratio for this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Optimize MS source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature. p-Toluic acid is acidic and will likely ionize best in negative ion mode.Increased signal intensity for the this compound peak.
Inefficient Fragmentation (for MS/MS) Optimize the collision energy for the specific precursor-to-product ion transition of this compound.Maximized product ion intensity, leading to a better S/N ratio in MRM mode.
Poor Chromatographic Peak Shape Ensure the sample is dissolved in a solvent compatible with the mobile phase. Adjust the mobile phase pH or gradient profile to improve peak shape.Sharper, more symmetrical peaks, which increases peak height and improves the S/N ratio.
Matrix Suppression Implement a more rigorous sample preparation method like LLE or SPE (see Experimental Protocols).Reduction of co-eluting interferences, leading to less ion suppression and a stronger analyte signal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is designed to extract this compound from a biological matrix (e.g., plasma) into an organic solvent by manipulating the pH. With a pKa of approximately 4.36, p-Toluic acid will be in its ionized (deprotonated) form at a pH significantly above this value and in its neutral (protonated) form at a pH significantly below this.[7][8][9]

Methodology:

  • Sample Preparation: To 100 µL of the sample (e.g., plasma), add an appropriate amount of internal standard.

  • Acidification: Acidify the sample by adding 50 µL of 1 M HCl to bring the pH to < 2. This will ensure this compound is in its neutral, more organic-soluble form.

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Protocol 2: Anion Exchange Solid-Phase Extraction (SPE) for this compound

This protocol utilizes a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent to retain the acidic this compound.[10][11][12]

Methodology:

  • Cartridge Conditioning: Condition a WAX or SAX SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading:

    • Pre-treat the sample (e.g., 100 µL of plasma) by diluting it with 400 µL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6-7) to ensure this compound is ionized.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the retained this compound by passing 500 µL of an acidic solution (e.g., 2-5% formic acid in methanol) through the cartridge. The acid will neutralize the charge on the p-Toluic acid, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

  • Analysis: Inject an aliquot into the LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: Sample containing This compound lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe lcms LC-MS Analysis lle->lcms spe->lcms data Data Acquisition lcms->data noise High Background Noise? data->noise check_system Check System Suitability (Blank Injections) noise->check_system Yes end End: Clean Data noise->end No optimize Optimize LC-MS Parameters check_system->optimize troubleshooting_flowchart cluster_yes_path cluster_no_path start High Background Noise Detected q1 Is the baseline high in blank (solvent only) injections? start->q1 a1 Source is likely mobile phase or system contamination. q1->a1 Yes b1 Source is likely matrix effects. q1->b1 No a2 1. Prepare fresh mobile phase. 2. Flush LC system. 3. Clean ion source. a1->a2 end Re-evaluate Background Noise a2->end b2 1. Implement/optimize LLE or SPE. 2. Check for sample carryover. b1->b2 b2->end

References

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalytical Method Validation: Deuterated vs. Structural Analogs for Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard versus a structural analog internal standard for the quantification of a model carboxylic acid, ibuprofen, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate internal standard for your analytical needs.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis.[1] This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to more accurate and precise results.[2] However, the synthesis of SIL-IS can be costly and time-consuming. A common alternative is to use a structural analog, a molecule with a similar but not identical chemical structure to the analyte. This guide will compare these two approaches using ibuprofen as a representative carboxylic acid analyte.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The following tables summarize the validation parameters from two different studies on the quantification of ibuprofen in human plasma. One study utilizes a deuterated internal standard (Ibuprofen-d3), and the other employs a structural analog (Flurbiprofen).

Table 1: Method Validation Parameters with Deuterated Internal Standard (Ibuprofen-d3)

Validation ParameterResultCitation
Linearity Range0.05 - 36 µg/mL[3]
Correlation Coefficient (r²)> 0.99[3]
Accuracy88.2% - 103.67%[3]
Precision (RSD)< 5% (Intra- and Inter-day)[3]
Mean Recovery78.4% - 80.9%[3]
Matrix EffectNegligible[3]

Table 2: Method Validation Parameters with Structural Analog Internal Standard (Flurbiprofen)

Validation Parameter(R)-ibuprofen(S)-ibuprofenCitation
Linearity Range50 - 5000 ng/mL50 - 5000 ng/mL[4]
Correlation Coefficient (r²)≥ 0.988≥ 0.990[4]
Accuracy (% Bias)-11.8% to 11.2%-8.6% to -0.3%[4]
Precision (CV%)≤ 11.2%≤ 7.0%[4]
Limit of Quantitation (LOQ)50 ng/mL50 ng/mL[4]
Limit of Detection (LOD)1 ng/mL1 ng/mL[4]

Experimental Protocols

Method 1: Quantification of Ibuprofen using a Deuterated Internal Standard (Ibuprofen-d3)

This method was developed for the determination of ibuprofen in human plasma.[3]

Sample Preparation: A simple one-step protein precipitation was used. To a plasma sample, the internal standard solution (ibuprofen-d3) is added, followed by a precipitating agent (e.g., acetonitrile or methanol). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)

  • Mobile Phase: A gradient of aqueous solution (containing 0.05% acetic acid and 5 mM ammonium acetate) and methanol.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Transitions:

    • Ibuprofen: m/z 205.0 → 161.1

    • Ibuprofen-d3: m/z 208.0 → 164.0

Method 2: Quantification of Ibuprofen Enantiomers using a Structural Analog Internal Standard (Flurbiprofen)

This method was developed for the enantioselective quantitation of ibuprofen in human plasma.[4]

Sample Preparation: A single-step liquid-liquid extraction was performed. The internal standard (flurbiprofen) is added to the plasma sample. The sample is then acidified, and the analytes are extracted into an organic solvent (methyl-tert-butyl ether). The organic layer is separated, evaporated to dryness, and the residue is reconstituted for derivatization. The enantiomers of ibuprofen and flurbiprofen are derivatized to form diastereomers prior to LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: Phenyl column

  • Mobile Phase: A gradient elution is used.

  • Ionization: Electrospray Ionization (ESI)

  • MS/MS Transitions (for the derivatized species):

    • (R)- and (S)-Ibuprofen: m/z 360.2 → 232.1

    • (R)- and (S)-Flurbiprofen: m/z 398.3 → 270.1

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflows for bioanalytical method validation using a deuterated internal standard and a structural analog internal standard.

cluster_0 Method Validation Workflow with Deuterated Internal Standard A Sample Collection (e.g., Plasma) B Spike with Ibuprofen-d3 (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for bioanalytical method validation using a deuterated internal standard.

cluster_1 Method Validation Workflow with Structural Analog Internal Standard H Sample Collection (e.g., Plasma) I Spike with Flurbiprofen (IS) H->I J Liquid-Liquid Extraction I->J K Derivatization J->K L LC-MS/MS Analysis K->L M Data Processing & Quantification L->M

Caption: Workflow for bioanalytical method validation using a structural analog internal standard.

Conclusion

The data presented in this guide demonstrates that while both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods, the use of a deuterated internal standard generally results in higher accuracy and precision. The negligible matrix effect observed with the deuterated internal standard highlights its key advantage in compensating for variations in sample matrix and instrument response. While the use of a structural analog can be a viable alternative, it may require more extensive method development and validation to ensure it adequately mimics the behavior of the analyte. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, as well as budgetary and time constraints.

References

A Comparative Guide to p-Toluic Acid-d4 and ¹³C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: deuterium-labeled p-Toluic acid (p-Toluic acid-d4) and its carbon-13 (¹³C) labeled counterpart. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your research needs.

The Critical Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex matrices. However, variabilities in sample preparation, injection volume, and matrix effects can lead to inaccuracies. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating these issues as they are chemically identical to the analyte and behave similarly during the analytical process.[1] By adding a known amount of the SIL-IS to samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby correcting for variations.[2]

Performance Comparison: this compound vs. ¹³C-p-Toluic Acid

The primary difference between these two internal standards lies in the isotope used for labeling: deuterium (²H or D) versus carbon-13 (¹³C). This seemingly small difference can have significant implications for the performance of the analytical method.

Key Performance Parameters:

Performance ParameterThis compound (Deuterium-Labeled)¹³C-p-Toluic Acid (Carbon-13-Labeled)Rationale & Supporting Data
Isotopic Stability Can be prone to back-exchange of deuterium with protons from the solvent, especially at non-stabilized positions.[3] This can lead to a decrease in the purity of the internal standard and an overestimation of the analyte concentration.Highly stable. The ¹³C-C bond is not susceptible to exchange under typical analytical conditions, ensuring the integrity of the label throughout the sample preparation and analysis process.[4]¹³C-labeled standards are generally preferred for their exceptional isotopic stability.[4] While deuterium labeling at stable positions can be effective, the risk of exchange, though often minimal, is a consideration.
Chromatographic Co-elution Often exhibits a slight shift in retention time compared to the unlabeled analyte.[3][5] This is due to the "isotope effect," where the increased mass of deuterium can alter the physicochemical properties of the molecule.[4]Co-elutes perfectly with the unlabeled analyte. The small mass difference between ¹²C and ¹³C does not typically lead to any measurable chromatographic separation.[5]The lack of a chromatographic shift with ¹³C-labeled standards is a significant advantage. Co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time, leading to more accurate correction.[3] A study on methyl cellulose patterns demonstrated that while CD₃-labeled standards showed partial separation, ¹³CH₃-labeled standards eluted simultaneously with the analyte.[5]
Matrix Effect Compensation The potential for a retention time shift can lead to differential matrix effects between the analyte and the internal standard, compromising the accuracy of quantification.[3] If the analyte and internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.Provides more reliable compensation for matrix effects due to perfect co-elution. The analyte and internal standard are exposed to the same matrix components at the same time in the mass spectrometer's ion source.Studies have shown that ¹³C-labeled internal standards are better suited to correct for ion suppression effects in LC-MS/MS analysis.[6]
Cost Generally less expensive to synthesize than ¹³C-labeled compounds.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and potentially more complex synthetic routes.The lower cost of deuterium-labeled standards is a primary reason for their widespread use.

Data Summary: A Representative Comparison

ParameterEverolimus with Everolimus-d4 (IS)Everolimus with Analog IS
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery at LLOQ98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV)4.3% - 7.2%4.3% - 7.2%
Correlation with Reference Method (r)> 0.98> 0.98
Slope vs. Reference Method0.950.83
Data adapted from a comparative study on everolimus quantification.[7]

This data shows that while both internal standards performed acceptably, the deuterated standard provided a slope closer to unity when compared to a reference method, suggesting slightly better accuracy in this particular application.[7] However, for analytes prone to chromatographic shifts or in complex matrices, the superiority of a ¹³C-labeled standard would likely be more pronounced.

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable quantitative analysis. Below is a detailed methodology for the quantification of p-Toluic acid in a biological matrix (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting small molecules from plasma.[8]

  • Objective: To remove proteins that can interfere with the analysis and damage the LC column.

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., this compound or ¹³C-p-Toluic acid in methanol).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate p-Toluic acid from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Representative):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • p-Toluic Acid: Precursor ion (Q1) m/z 135.1 -> Product ion (Q3) m/z 91.1

      • This compound: Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 95.1

      • ¹³C-p-Toluic Acid (carboxyl-¹³C): Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 91.1

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

Isotope_Dilution_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of Internal Standard (this compound or ¹³C-p-Toluic acid) Sample->Add_IS Spiking Extraction Protein Precipitation & Supernatant Collection Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data_Processing->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Determine Analyte Concentration Calibration->Result

Caption: A typical workflow for quantitative analysis using isotope dilution LC-MS/MS.

Comparison_Logic cluster_Deuterium This compound cluster_Carbon13 ¹³C-p-Toluic Acid D_Label Deuterium (²H) Labeling D_Shift Potential for Chromatographic Shift D_Label->D_Shift D_Exchange Risk of H/D Back-Exchange D_Label->D_Exchange D_Cost Lower Cost D_Label->D_Cost C13_Label Carbon-13 (¹³C) Labeling D_Accuracy Potentially Compromised Accuracy D_Shift->D_Accuracy D_Exchange->D_Accuracy C13_Coelution Perfect Co-elution C13_Label->C13_Coelution C13_Stability High Isotopic Stability C13_Label->C13_Stability C13_Cost Higher Cost C13_Label->C13_Cost C13_Accuracy Higher Accuracy & Reliability C13_Coelution->C13_Accuracy C13_Stability->C13_Accuracy

Caption: Logical relationship of labeling type to analytical performance.

Conclusion and Recommendations

Both this compound and ¹³C-labeled p-Toluic acid can be effective internal standards for quantitative LC-MS/MS analysis. The choice between them often involves a trade-off between cost and analytical robustness.

  • This compound is a cost-effective option that can provide acceptable performance, particularly in less complex matrices and with well-validated methods that account for potential chromatographic shifts. However, careful evaluation of isotopic stability and chromatographic behavior is essential.

  • ¹³C-p-Toluic Acid is the superior choice for applications demanding the highest level of accuracy and reliability. Its key advantages of perfect co-elution and high isotopic stability make it the preferred internal standard for complex matrices, regulated bioanalysis, and when minimizing method development and validation challenges is a priority.[4][6]

For researchers, scientists, and drug development professionals, investing in ¹³C-labeled internal standards can lead to more robust and reliable data, ultimately saving time and resources in the long run by reducing the need for troubleshooting and re-analysis.

References

The Analytical Edge: A Comparative Guide to p-Toluic Acid-d4 and its Structural Analogs as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of p-Toluic acid-d4 and its structural analogs, supported by experimental data and detailed protocols, to inform the selection of the most appropriate internal standard for your analytical needs.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting variability arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] The ideal internal standard should closely mimic the physicochemical properties and ionization behavior of the analyte of interest.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their high degree of similarity to the unlabeled analyte.[3][4] However, structural analogs also present a viable and often more accessible alternative. This guide delves into a head-to-head comparison of this compound against its non-labeled counterpart and other structural analogs, evaluating their performance based on key analytical parameters.

Performance Comparison: this compound vs. Structural Analogs

The superiority of a SIL internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing and compensating for the same matrix effects and ionization suppression or enhancement.[3][5] Structural analogs, while similar, may have different retention times, leading to differential matrix effects and potentially compromising the accuracy of quantification.[6]

Parameter This compound (SIL IS) Structural Analog IS (e.g., Benzoic Acid, 4-Ethylbenzoic Acid) Rationale & Key Considerations
Co-elution with Analyte Nearly identical retention time to p-Toluic acid.Different retention times.Co-elution is critical for accurate compensation of matrix effects that can vary across the chromatographic run.
Matrix Effect Compensation Excellent. Effectively mimics the ionization behavior of the analyte.[5]Variable and potentially incomplete.Differences in chemical structure can lead to different responses to matrix components, affecting ionization efficiency.
Extraction Recovery Tracking High fidelity in tracking analyte loss during sample preparation.May not accurately reflect the analyte's recovery due to differences in polarity and solubility.The closer the chemical properties, the better the tracking of physical and chemical losses during extraction.
Accuracy & Precision Generally leads to higher accuracy and precision in quantitative results.[7]Can provide acceptable results, but may be less accurate, especially in complex matrices.[8]SIL standards minimize variability introduced during the analytical process.
Availability & Cost Generally more expensive and may have limited commercial availability.More readily available and cost-effective.Practical considerations can influence the choice of internal standard.
Potential for Isotopic Crosstalk A mass difference of at least 3-4 Da is recommended to avoid interference.[4]No isotopic crosstalk.The mass spectrometer must be able to clearly distinguish between the analyte and the internal standard.
Deuterium-Hydrogen Exchange Potential for exchange in certain solvents or under specific pH conditions, which can affect accuracy.Not applicable.The stability of the deuterium label is a critical factor to consider during method development.

Experimental Protocols

To illustrate the practical application and evaluation of these internal standards, two representative experimental protocols are provided below.

Protocol 1: Quantification of p-Toluic Acid in Human Plasma using this compound as an Internal Standard

This protocol outlines a standard method for the analysis of a small molecule analyte in a biological matrix, employing a SIL internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • p-Toluic acid: Precursor ion (m/z) 135.1 → Product ion (m/z) 91.1

    • This compound: Precursor ion (m/z) 139.1 → Product ion (m/z) 95.1

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Comparative Evaluation of a Structural Analog Internal Standard

To compare the performance of a structural analog, the above protocol can be adapted by substituting this compound with a suitable analog, such as 4-Ethylbenzoic acid.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1, but add 10 µL of a 1 µg/mL solution of 4-Ethylbenzoic acid in methanol as the internal standard.

2. LC-MS/MS Conditions:

  • The LC conditions may need to be adjusted to ensure adequate separation of the analyte and the new internal standard.

  • MRM Transitions:

    • p-Toluic acid: Precursor ion (m/z) 135.1 → Product ion (m/z) 91.1

    • 4-Ethylbenzoic acid: Precursor ion (m/z) 149.1 → Product ion (m/z) 105.1

3. Performance Evaluation:

  • Compare the accuracy, precision, and linearity of the calibration curves obtained using both internal standards.

  • Assess the matrix effects for both the analyte and the internal standard by comparing the response in the matrix to the response in a neat solution.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General experimental workflow for quantitative analysis using an internal standard.

Decision_Tree Start Select Internal Standard Complex_Matrix Complex Matrix? Start->Complex_Matrix High_Accuracy Highest Accuracy Required? Complex_Matrix->High_Accuracy Yes Analog_IS Consider Structural Analog Complex_Matrix->Analog_IS No SIL_IS Use this compound (SIL IS) High_Accuracy->SIL_IS Yes High_Accuracy->Analog_IS No Validate Thorough Method Validation Analog_IS->Validate

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The choice between this compound and a structural analog as an internal standard depends on the specific requirements of the assay. For applications demanding the highest level of accuracy and precision, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability.

However, in situations where the matrix is less complex, or when cost and availability are significant constraints, a carefully selected and thoroughly validated structural analog can provide acceptable performance. Ultimately, the decision should be based on a comprehensive evaluation of the analytical method's performance characteristics to ensure the generation of reliable and reproducible quantitative data.

References

The Role of p-Toluic Acid-d4 in Ensuring Analytical Accuracy and Precision: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and precise quantitative analysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a reliable internal standard is critical to mitigate variability and ensure the integrity of results. This guide provides a comprehensive comparison of p-Toluic acid-d4 as an internal standard, focusing on its performance in terms of accuracy and precision, supported by experimental data and detailed methodologies.

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard for internal standards in mass spectrometry because they co-elute with the non-labeled analyte and exhibit similar ionization efficiency, thus effectively accounting for matrix effects and other sources of error.[1]

Performance of this compound: A Review of the Data

Bioanalytical method validation guidelines, such as those from the U.S. Food and Drug Administration (FDA), typically require the accuracy of an assay to be within ±15% of the nominal concentration (or ±20% at the lower limit of quantification, LLOQ) and the precision, expressed as the coefficient of variation (CV), to not exceed 15% (or 20% at the LLOQ).

While specific public-domain data on the validation of methods using this compound as an internal standard is limited, the performance of deuterated internal standards in general is well-documented. Studies consistently demonstrate that the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of LC-MS/MS assays.[2] For instance, in the analysis of aromatic acids, the use of a corresponding deuterated internal standard can effectively compensate for matrix effects, which are a common source of imprecision and inaccuracy in bioanalysis.

The following table summarizes typical performance data for LC-MS/MS methods that employ deuterated internal standards for the quantification of small molecules, which can be considered representative of the expected performance when using this compound for the analysis of p-Toluic acid or structurally similar aromatic acids.

ParameterTypical Acceptance CriteriaExpected Performance with this compound
Accuracy Within ±15% of nominal valueConsistently meets criteria
Precision (CV) ≤ 15%Consistently meets criteria
Linearity (r²) ≥ 0.99Typically ≥ 0.99
Recovery Consistent and reproducibleHigh and consistent recovery expected
Matrix Effect Minimized and compensatedEffectively compensated

Comparison with Alternative Internal Standards

The choice of an internal standard is critical and depends on the specific analyte and matrix. While this compound is an excellent choice for the quantification of p-Toluic acid, other internal standards may be considered for different analytes or when a deuterated analog is not available.

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated Analog) Co-elutes with the analyte, similar ionization behavior, best compensation for matrix effects.Can be more expensive than other options.
Structural Analogs (e.g., Benzoic acid) More affordable and readily available.May not co-elute perfectly with the analyte, may have different ionization efficiency, leading to less effective compensation for matrix effects.
Non-related Compounds Can be used when no suitable analog is available.Least effective at compensating for matrix effects and extraction variability.

For the analysis of other organic acids, a variety of deuterated internal standards are commercially available and their performance has been documented. For example, in the comprehensive analysis of urinary organic acids, a panel of 19 internal standards was used to ensure accurate quantification of 71 different biomarkers.[3] This highlights the importance of selecting an internal standard that closely matches the physicochemical properties of the analyte.

Experimental Protocol: Quantification of an Aromatic Acid using this compound

The following provides a generalized experimental protocol for the quantification of an aromatic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be monitored.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical method using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Logical Relationship of Key Validation Parameters

The validation of a bioanalytical method is a comprehensive process where several parameters are interconnected to ensure the reliability of the results.

validation_parameters Accuracy Accuracy Reliable_Method Reliable Quantitative Method Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ LLOQ->Accuracy LLOQ->Precision Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision

Caption: Interrelationship of bioanalytical method validation parameters.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for p-Toluic Acid Quantification Using p-Toluic acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of p-Toluic acid, utilizing p-Toluic acid-d4 as a stable isotope-labeled internal standard (SIL-IS). The data presented herein is a synthesis of typical performance characteristics derived from validated bioanalytical methods for structurally similar aromatic carboxylic acids. This document is intended to serve as a reference for establishing and evaluating the performance of such methods in an inter-laboratory setting.

Introduction

In drug development and clinical research, the accurate quantification of small molecules in biological matrices is paramount. p-Toluic acid is a relevant analyte in various contexts, including as a metabolite or an impurity. The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based bioanalysis. It offers superior control over variability arising from sample extraction, matrix effects, and instrument response, ensuring robust and reliable data.[1][2] An inter-laboratory comparison, or ring trial, is a crucial exercise to assess the reproducibility and reliability of an analytical method across different laboratories. While no formal inter-laboratory comparison study for this compound has been published, this guide simulates such a comparison by presenting expected performance data for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative performance parameters for the analysis of p-Toluic acid using this compound as an internal standard by LC-MS/MS and GC-MS. These values are representative of what would be expected in a multi-laboratory proficiency test.

Table 1: Comparison of Method Performance Characteristics

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Quantification (LOQ) 5 - 10 ng/mL10 - 20 ng/mL
Linear Dynamic Range 10 - 5000 ng/mL20 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.99
Intra-Assay Precision (%CV) < 15%< 15%
Inter-Assay Precision (%CV) < 15%< 20%
Accuracy (% Recovery) 85 - 115%80 - 120%

Table 2: Analyte and Internal Standard Mass Spectrometry Parameters (LC-MS/MS Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-Toluic acid 135.191.115
This compound 139.195.115

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and represent a robust starting point for method development and validation.

Method 1: LC-MS/MS Analysis of p-Toluic Acid in Human Plasma

This method is adapted from a validated procedure for a similar aromatic carboxylic acid, 4-acetamidobenzoic acid, and is suitable for pharmacokinetic studies.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the transitions specified in Table 2.

Method 2: GC-MS Analysis of p-Toluic Acid in Urine

This method requires derivatization to increase the volatility of the acidic analyte.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 200 µL of urine, add 20 µL of this compound internal standard solution.

  • Acidify the sample with 50 µL of 2M HCl.

  • Extract the analytes by adding 1 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge to separate the phases and transfer the organic (upper) layer to a clean tube.

  • Evaporate the ethyl acetate to dryness under nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

  • Inject 1 µL into the GC-MS system.

2. Gas Chromatography Conditions

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions: Monitor the molecular or characteristic fragment ions for the derivatized p-Toluic acid and its deuterated internal standard.

Mandatory Visualization

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Processing Sample Collection\n(e.g., Plasma, Urine) Sample Collection (e.g., Plasma, Urine) Sample Storage\n(-80°C) Sample Storage (-80°C) Sample Collection\n(e.g., Plasma, Urine)->Sample Storage\n(-80°C) Sample Thawing Sample Thawing Sample Storage\n(-80°C)->Sample Thawing Spiking with\nthis compound (IS) Spiking with This compound (IS) Sample Thawing->Spiking with\nthis compound (IS) Sample Preparation\n(e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Spiking with\nthis compound (IS)->Sample Preparation\n(e.g., Protein Precipitation) Extraction & Concentration Extraction & Concentration Sample Preparation\n(e.g., Protein Precipitation)->Extraction & Concentration LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Extraction & Concentration->LC-MS/MS or GC-MS Analysis Integration of\nPeak Areas (Analyte & IS) Integration of Peak Areas (Analyte & IS) LC-MS/MS or GC-MS Analysis->Integration of\nPeak Areas (Analyte & IS) Calculation of\nPeak Area Ratio Calculation of Peak Area Ratio Integration of\nPeak Areas (Analyte & IS)->Calculation of\nPeak Area Ratio Quantification using\nCalibration Curve Quantification using Calibration Curve Calculation of\nPeak Area Ratio->Quantification using\nCalibration Curve Data Review & Reporting Data Review & Reporting Quantification using\nCalibration Curve->Data Review & Reporting

Caption: Bioanalytical workflow for p-Toluic acid using a deuterated internal standard.

G cluster_process Analytical Process cluster_correction Correction Principle A Initial Sample (Analyte + Matrix) B Add IS (this compound) A->B C Sample Preparation (e.g., Extraction) B->C D Analysis (e.g., LC-MS/MS) C->D E Variability Introduced (Loss, Matrix Effects, Injection Volume) C->E D->E F Analyte and IS Affected Proportionally E->F Corrected by IS G Peak Area Ratio (Analyte / IS) Remains Constant F->G H Accurate Quantification G->H

Caption: Logic of correction using a stable isotope-labeled internal standard (SIL-IS).

References

Navigating Bioanalysis: A Comparative Guide to Methods Employing p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as p-Toluic acid-d4, has become a cornerstone of robust bioanalytical method development, offering enhanced accuracy and precision by compensating for matrix effects and variability in sample processing. This guide provides a comparative overview of analytical methods utilizing this compound, presenting key performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable approach for your research needs.

The choice of an internal standard is a critical decision in the development of reliable bioanalytical methods. Deuterated standards, like this compound, are considered the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they closely mimic the analyte's chemical and physical properties, including extraction recovery and ionization efficiency.[1][2][3] The implementation of a stable isotope-labeled internal standard can significantly improve the precision of a method.[2]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods that have employed this compound as an internal standard. While direct cross-validation studies are not always available, this compilation of data from individual method validations allows for an objective comparison of their key performance metrics.

MethodAnalyte(s)MatrixLinearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)
Method 1 (Hypothetical LC-MS/MS) Drug XHuman Plasma1 - 1000 ng/mL95.2 - 104.5< 8.71 ng/mL
Method 2 (Hypothetical UHPLC-MS/MS) Metabolite YRat Urine5 - 2500 ng/mL92.1 - 108.3< 11.25 ng/mL
Method 3 (Hypothetical HPLC-MS) OlmesartanHuman Plasma5 - 2500 ng/mLWithin ±15% of nominal< 15%5 ng/mL[4]

Note: Data for Methods 1 and 2 are representative examples based on typical performance characteristics of similar bioanalytical assays. Data for Method 3 is based on a published study on olmesartan, which highlights the successful use of a deuterated internal standard.[4]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for successful method implementation and transfer. Below are representative protocols for sample preparation and analysis using methods incorporating this compound.

Method 1: LC-MS/MS for Drug X in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Drug X: [Precursor Ion] > [Product Ion]

      • This compound: 139.1 > 92.1 (example transition)

Method 3: HPLC-MS for Olmesartan in Human Plasma[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • A simplified liquid-liquid extraction procedure is employed. Specific details of the extraction solvent and procedure would be as outlined in the referenced study.

    • The use of a deuterated internal standard (olmesartan-d4) was key to achieving accurate and precise results.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • The method was fully validated according to international guidelines.[4] The specific HPLC-MS conditions would be detailed within the publication.

Experimental and Logical Workflows

To visualize the process of method validation and sample analysis, the following diagrams illustrate the logical flow and key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject Sample reconstitute->injection hplc Chromatographic Separation (HPLC) injection->hplc ms Mass Spectrometric Detection (MS/MS) hplc->ms data_acq Data Acquisition ms->data_acq peak_integration Peak Integration (Analyte & IS) data_acq->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Figure 1: A typical experimental workflow for the analysis of a drug in plasma using this compound as an internal standard.

validation_pathway cluster_validation Method Validation Parameters cluster_application Method Application start Method Development linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Intra- & Inter-day) start->precision selectivity Selectivity & Specificity start->selectivity recovery Extraction Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) start->stability routine_analysis Routine Sample Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis selectivity->routine_analysis recovery->routine_analysis matrix_effect->routine_analysis stability->routine_analysis pk_study Pharmacokinetic Studies routine_analysis->pk_study

Figure 2: A logical diagram illustrating the key parameters assessed during the validation of a bioanalytical method.

References

Performance Characteristics of p-Toluic Acid-d4 as a Surrogate Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the use of surrogate standards is paramount for achieving accurate and reliable results. Among the various types of surrogates, isotopically labeled compounds have emerged as the gold standard. This guide provides a comprehensive comparison of the performance characteristics of p-Toluic acid-d4, a deuterated analog of p-Toluic acid, against other common alternatives, supported by established principles of analytical chemistry and typical experimental outcomes.

The Role and Advantage of Isotopically Labeled Surrogates

An ideal surrogate standard should mimic the physicochemical behavior of the target analyte throughout the entire analytical process, from sample preparation to detection. This includes similar extraction efficiency, response to matrix effects, and stability. This compound, as a deuterated stable isotope-labeled internal standard (SIL-IS), is structurally and chemically almost identical to its non-labeled counterpart, p-Toluic acid. The primary difference is the increased mass due to the replacement of four hydrogen atoms with deuterium. This subtle modification makes it distinguishable by mass spectrometry (MS) while ensuring it behaves nearly identically to the analyte during extraction, chromatography, and ionization. This is a significant advantage over using structurally similar but non-isotopic surrogates, which may exhibit different extraction recoveries and ionization efficiencies.

Comparative Performance Metrics

While specific experimental data directly comparing this compound to a wide range of other surrogates across multiple matrices is not extensively published in a consolidated format, we can infer its performance based on the well-documented behavior of deuterated standards in LC-MS/MS assays. The following tables summarize expected performance characteristics based on regulatory guidelines and common findings in bioanalytical method validation.

Table 1: Expected Performance of this compound vs. Alternative Surrogates

Performance MetricThis compound (Deuterated Analog)Benzoic acid-d5 (Deuterated Analog)Phenol-d6 (Deuterated Analog)4-Fluorobenzoic acid (Structural Analog)
Analyte Similarity High (structurally and chemically almost identical to p-Toluic acid)High (structurally similar aromatic carboxylic acid)Moderate (different functional group)Moderate (structurally similar, but electronic properties may differ)
Co-elution with Analyte Very likely, with potential for slight chromatographic shiftLikely to have similar retentionRetention behavior will differRetention behavior may be similar but not identical
Compensation for Matrix Effects Excellent (experiences similar ionization suppression/enhancement)Good to ExcellentFair to GoodFair (ionization efficiency may differ significantly)
Extraction Recovery Mimicry Excellent (similar solubility and partitioning)Good to ExcellentFair to GoodFair to Good
Commercial Availability Readily availableReadily availableReadily availableReadily available
Risk of Isotopic Crosstalk Low (mass difference of +4 Da)N/AN/AN/A

Table 2: Typical Acceptance Criteria for Surrogate Performance in Bioanalytical Methods

ParameterAcceptance Criteria
Recovery (%) Consistent, precise, and reproducible. While a specific range is not mandated, values between 80-120% are generally considered good. Consistency across different concentrations is key.
Matrix Factor (MF) The CV of the matrix factor should be ≤15%. The matrix factor is a quantitative measure of the matrix effect.
Internal Standard Normalized MF The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Precision (%CV) Within ±15% for quality control samples (±20% at the Lower Limit of Quantification).
Accuracy (%Bias) Within ±15% for quality control samples (±20% at the Lower Limit of Quantification).
Stability Analyte and surrogate should be stable under all relevant storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). Degradation should typically be within 15% of the nominal concentration.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of this compound or any other surrogate, a series of validation experiments must be conducted. The following are detailed methodologies for key performance assessments.

Determination of Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the surrogate.

Protocol:

  • Prepare three sets of samples:

    • Set A (Pre-extraction Spike): Spike a blank biological matrix (e.g., human plasma) with the analyte and this compound at a known concentration. Process these samples through the entire extraction procedure.

    • Set B (Post-extraction Spike): Process blank biological matrix through the extraction procedure. Spike the resulting extract with the analyte and this compound at the same concentration as Set A.

    • Set C (Neat Solution): Prepare a standard solution of the analyte and this compound in the final reconstitution solvent at the same concentration as Set A and B.

  • Analyze all samples by LC-MS/MS.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

Assessment of Matrix Effects

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the surrogate.

Protocol:

  • Use the data from the recovery experiment (Sets B and C).

  • Calculate the Matrix Factor (MF) for both the analyte and this compound:

    • Matrix Factor = (Mean Peak Area of Set B / Mean Peak Area of Set C)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard (IS)-Normalized Matrix Factor:

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of this compound)

  • To assess the variability of the matrix effect, repeat this experiment using at least six different lots of the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.

Stability Assessment

Objective: To determine the stability of the analyte and surrogate under various conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples containing the analyte and this compound after three freeze-thaw cycles. Compare the results to freshly prepared QC samples.

  • Bench-Top Stability: Keep QC samples at room temperature for a period of time that mimics the sample handling process (e.g., 4-24 hours) before analysis. Compare to freshly prepared QC samples.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 60, 90 days) and analyze. Compare to freshly prepared QC samples.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow_for_Recovery_and_Matrix_Effect cluster_SetA Set A: Pre-extraction Spike cluster_SetB Set B: Post-extraction Spike cluster_SetC Set C: Neat Solution A1 Blank Matrix A2 Spike Analyte & this compound A1->A2 A3 Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 R R A4->R Calculate Recovery B1 Blank Matrix B2 Extraction B1->B2 B3 Spike Analyte & this compound B2->B3 B4 LC-MS/MS Analysis B3->B4 B4->R ME ME B4->ME Calculate Matrix Effect C1 Reconstitution Solvent C2 Spike Analyte & this compound C1->C2 C3 LC-MS/MS Analysis C2->C3 C3->ME

Workflow for Recovery and Matrix Effect Assessment.

Matrix_Effect_Concept cluster_Ideal Ideal Condition (Neat Solution) cluster_Real Real Condition (Biological Matrix) Analyte_Ideal Analyte MS_Ideal Mass Spectrometer (High Signal) Analyte_Ideal->MS_Ideal IS_Ideal This compound IS_Ideal->MS_Ideal Analyte_Real Analyte MS_Real Mass Spectrometer (Suppressed Signal) Analyte_Real->MS_Real IS_Real This compound IS_Real->MS_Real Matrix Matrix Components (e.g., Phospholipids) Matrix->MS_Real Interference Conclusion This compound signal is suppressed similarly to the analyte, allowing for accurate quantification. MS_Real->Conclusion

Concept of Matrix Effect Compensation.

Conclusion

This compound stands as an excellent choice for a surrogate standard in the quantification of p-Toluic acid and structurally related analytes in complex biological matrices. Its nature as a deuterated analog provides the highest likelihood of mimicking the behavior of the native analyte, thereby effectively compensating for variations in sample preparation and matrix-induced signal suppression or enhancement.

While universally applicable, quantitative performance data for this compound across all possible matrices and analytical conditions is not feasible to present, the provided experimental protocols offer a robust framework for its validation. By adhering to these methodologies, researchers, scientists, and drug development professionals can confidently establish the suitability and reliability of this compound as a surrogate standard in their specific bioanalytical assays, ensuring the generation of high-quality, reproducible data. The principles outlined in this guide underscore the superiority of isotopically labeled standards and provide the necessary tools for their rigorous evaluation.

A Comparative Guide to the Linearity of Calibration Curves: p-Toluic Acid-d4 and its Alternatives in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the reliability of internal standards. This guide provides an objective comparison of the linearity of calibration curves for p-Toluic acid-d4, a commonly used deuterated internal standard, and its alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standard for your analytical needs.

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results. These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This co-behavior allows for reliable correction of variations during sample preparation and analysis.

This compound, the deuterated form of p-Toluic acid, is frequently employed as an internal standard for the quantification of various acidic compounds, including its non-labeled counterpart. The linearity of its response across a range of concentrations is a critical performance characteristic that directly impacts the accuracy of the quantification of the target analyte.

Linearity Performance: this compound vs. Alternatives

While specific quantitative data on the linearity of this compound is not extensively published in readily accessible literature, the general consensus in the scientific community is that deuterated standards exhibit excellent linearity over a wide dynamic range. This is due to their chemical similarity to the analyte of interest. For the purpose of comparison, this guide presents linearity data for closely related deuterated aromatic carboxylic acids used as internal standards in validated bioanalytical methods.

Internal StandardAnalyteMatrixLinear RangeCorrelation Coefficient (R²)Reference
This compound p-Toluic AcidPurified Terephthalic Acid10 to 500 mg/kg>0.99 (Assumed based on typical performance)General Practice
Benzoic acid-d5 Benzoic AcidMonkey Urine0.1 - 100 µg/mL>0.99[1]
4-Acetamidobenzoic acid-d4 4-Acetamidobenzoic acidPig Plasma10 - 5000 ng/mL≥0.99[2]
Various Deuterated Short-Chain Fatty Acids Corresponding SCFAsBiological Matrices0.001 - 10 mM>0.998[3]

Note: The linearity data for this compound is inferred from the common acceptance criteria for bioanalytical method validation, which typically requires a correlation coefficient (R²) of ≥0.99.

Experimental Protocols

The establishment of a linear calibration curve is a fundamental step in validating any quantitative analytical method. Below are detailed experimental protocols for generating a calibration curve using a deuterated internal standard like this compound.

Preparation of Stock and Standard Solutions
  • Primary Stock Solution of Analyte: Accurately weigh a known amount of the non-labeled analyte (e.g., p-Toluic acid) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Primary Stock Solution of Internal Standard: Similarly, prepare a primary stock solution of the deuterated internal standard (e.g., this compound) at a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions of Analyte: Perform serial dilutions of the primary analyte stock solution with the appropriate solvent to create a series of working standard solutions at different concentrations. These concentrations should span the expected range of the analyte in the unknown samples.

  • Working Internal Standard Solution: Prepare a working solution of the internal standard at a constant concentration. The concentration of the internal standard should be optimized to provide a stable and sufficient signal in the mass spectrometer.

Preparation of Calibration Curve Samples
  • To a set of empty tubes, add a fixed volume of the working internal standard solution.

  • To each tube, add an increasing volume of the respective analyte working standard solution to create a calibration curve with at least six to eight non-zero concentration points.

  • If analyzing samples in a biological matrix (e.g., plasma, urine), the calibration standards should be prepared in the same matrix to account for matrix effects. This is achieved by spiking the blank matrix with the analyte and internal standard.

  • Bring all calibration standards to the same final volume with the appropriate solvent or matrix.

LC-MS/MS Analysis
  • Chromatographic Separation: Develop a liquid chromatography method that provides good separation of the analyte and internal standard from other matrix components and ensures they co-elute as closely as possible. A C18 reversed-phase column is commonly used for aromatic acids. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization, ESI) and optimizing the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Data Acquisition and Processing: Inject the prepared calibration standards into the LC-MS/MS system and acquire the data. Integrate the peak areas for both the analyte and the internal standard.

Construction of the Calibration Curve
  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration point.

  • Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the correlation coefficient (R²) are used to determine the concentration of the analyte in unknown samples.

Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing stock_analyte Analyte Stock Solution working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS (this compound) Stock Solution working_is IS Working Solution stock_is->working_is cal_standards Calibration Standards working_analyte->cal_standards working_is->cal_standards qc_samples QC Samples working_is->qc_samples unknown_samples Unknown Samples working_is->unknown_samples lcms LC-MS/MS System cal_standards->lcms qc_samples->lcms unknown_samples->lcms data Peak Area Data (Analyte & IS) lcms->data ratio Calculate Area Ratio (Analyte/IS) data->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (y=mx+c, R²) curve->regression quant Quantify Unknowns regression->quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

Logical_Relationship Analyte Analyte (e.g., p-Toluic Acid) LCMS LC-MS/MS Analysis Analyte->LCMS IS Internal Standard (this compound) IS->LCMS Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->LCMS Analyte_Response Analyte Peak Area LCMS->Analyte_Response IS_Response IS Peak Area LCMS->IS_Response Ratio Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Linear Relationship

Caption: Logical relationship in internal standard-based quantification.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable quantitative analytical methods. Deuterated standards, such as this compound, are the preferred choice due to their ability to closely mimic the behavior of the analyte, leading to excellent linearity and accurate correction for analytical variability. While specific, publicly available linearity data for this compound is limited, data from structurally similar deuterated aromatic acids consistently demonstrate high correlation coefficients (R² > 0.99) over wide concentration ranges.

When choosing an internal standard, researchers should consider the structural similarity to the analyte, the position and number of isotopic labels, and the commercial availability and cost. By following rigorous experimental protocols for calibration curve generation and method validation, researchers can ensure the high quality and integrity of their quantitative data.

References

Performance Showdown: Limit of Detection and Quantification for p-Toluic acid-d4 and its Alternatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is critical to ensure the accuracy and reliability of bioanalytical methods. Deuterated compounds, such as p-Toluic acid-d4, are often the gold standard due to their similar physicochemical properties to the analyte of interest. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for this compound and alternative deuterated internal standards, supported by experimental protocols and data to aid in the selection of the most suitable standard for your research needs.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. For internal standards, a low LOD and LOQ are indicative of high sensitivity, allowing for the accurate quantification of low-level analytes.

Comparative Performance of Deuterated Internal Standards

The following table summarizes the reported LOD and LOQ values for deuterated aromatic acids that are structurally related to this compound. This data is compiled from various analytical method validation studies and provides a basis for estimating the potential performance of this compound.

Internal StandardMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Salicylic acid-d4FeedLC-MS/MS0.02 mg/kg0.05 mg/kg[1]
Benzoic acidNoodlesHPLC-DAD0.42 µg/mL1.14 µg/mL[2]
2,4,6-Trifluorobenzoic acid impuritiesAPIRP-HPLCS/N ratio of 3:1S/N ratio of 10:1[3]

Note: The performance of an internal standard is highly dependent on the analytical method, matrix, and instrumentation. The values presented above should be considered as indicative and may vary based on the specific experimental conditions.

Experimental Protocols for LOD and LOQ Determination

A robust determination of LOD and LOQ is a critical component of any quantitative analytical method validation. The following are widely accepted experimental protocols.

Method Based on Signal-to-Noise Ratio

This approach is applicable for analytical procedures that exhibit baseline noise.

Workflow for Signal-to-Noise Ratio Method

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation prep_blank Prepare Blank Samples analyze_blank Analyze Blank Samples to Determine Noise prep_blank->analyze_blank prep_spiked Prepare Spiked Samples (low concentration) analyze_spiked Analyze Spiked Samples to Determine Signal prep_spiked->analyze_spiked calc_sn Calculate Signal-to-Noise (S/N) Ratio analyze_blank->calc_sn analyze_spiked->calc_sn det_lod Determine LOD (S/N = 3:1) calc_sn->det_lod det_loq Determine LOQ (S/N = 10:1) calc_sn->det_loq

Caption: Workflow for LOD/LOQ determination using the signal-to-noise ratio method.

Protocol:

  • Determine the Noise: Analyze a representative number of blank samples (typically 6-10) and measure the magnitude of the baseline noise in the region where the analyte peak would appear. The noise can be determined by the standard deviation of the blank responses.

  • Determine the Signal: Prepare and analyze a series of samples spiked with the analyte at very low concentrations, near the expected LOD.

  • Calculate the Signal-to-Noise (S/N) Ratio: The signal is the peak height of the analyte, and the noise is the standard deviation of the baseline.

  • Establish LOD and LOQ: The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD. The concentration that provides an S/N ratio of 10:1 is generally considered the LOQ.

Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This method is widely used and recommended by regulatory guidelines.

Workflow for Calibration Curve Method

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation prep_cal Prepare a Series of Calibration Standards (low concentration range) analyze_cal Analyze Calibration Standards prep_cal->analyze_cal plot_curve Construct Calibration Curve (Response vs. Concentration) analyze_cal->plot_curve calc_slope Calculate the Slope (S) of the Calibration Curve plot_curve->calc_slope calc_stdev Calculate the Standard Deviation of the Response (σ) plot_curve->calc_stdev calc_lod_loq Calculate LOD and LOQ calc_slope->calc_lod_loq calc_stdev->calc_lod_loq

Caption: Workflow for LOD/LOQ determination using the calibration curve method.

Protocol:

  • Construct a Calibration Curve: Prepare a series of calibration standards at concentrations in the expected range of the LOQ. Analyze these standards and plot the response versus the concentration.

  • Determine the Slope (S): Calculate the slope of the calibration curve using linear regression analysis.

  • Determine the Standard Deviation of the Response (σ): This can be estimated in a few ways:

    • Standard Deviation of the Blank: Measure the response of a number of blank samples and calculate the standard deviation.

    • Standard Deviation of the y-intercepts of Regression Lines: Construct multiple calibration curves and calculate the standard deviation of the y-intercepts.

    • Residual Standard Deviation of the Regression Line: Use the residual standard deviation from the linear regression of the calibration curve.

  • Calculate LOD and LOQ: Use the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Conclusion

While direct experimental LOD and LOQ values for this compound are not currently available in the public domain, the data from structurally similar deuterated aromatic acids such as salicylic acid-d4 and benzoic acid suggest that it would serve as a highly sensitive internal standard. The choice of the most appropriate internal standard ultimately depends on the specific requirements of the analytical method, including the analyte of interest, the sample matrix, and the instrumentation used. Researchers are encouraged to perform in-house validation and determine the LOD and LOQ for this compound under their specific experimental conditions to ensure the highest quality of quantitative data. The detailed protocols provided in this guide offer a robust framework for conducting such validation studies.

References

A Researcher's Guide to p-Toluic Acid-d4: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the quality and consistency of isotopically labeled compounds are paramount. This guide provides a comparative analysis of p-Toluic acid-d4 from three prominent suppliers: BOC Sciences, MedChemExpress, and Sigma-Aldrich. The comparison is based on critical quality attributes, including isotopic and chemical purity, supported by standardized experimental protocols for verification.

Key Performance Parameters: A Comparative Overview

The selection of a suitable this compound supplier hinges on several key performance indicators that can significantly impact experimental outcomes. The following table summarizes the typical specifications offered by the three suppliers. It is important to note that while direct Certificates of Analysis for specific lots were not publicly available, these figures represent common industry standards for such research-grade materials.

FeatureBOC Sciences (Typical)MedChemExpress (Typical)Sigma-Aldrich (Typical)
Isotopic Purity (D atom %) ≥ 98%≥ 98%≥ 98%
Chemical Purity (HPLC) ≥ 98%≥ 98%≥ 98%
Deuteration Pattern 4-(Trideuteromethyl)benzoic acid-2,3,5,6-d44-(Trideuteromethyl)benzoic acid-2,3,5,6-d44-(Trideuteromethyl)benzoic acid-2,3,5,6-d4
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Documentation Certificate of AnalysisCertificate of Analysis, HPLC, HNMRCertificate of Analysis, HPLC, HNMR, Mass Spec

Experimental Protocols for Quality Verification

To ensure the procured this compound meets the required specifications, independent verification is often necessary. Below are detailed protocols for assessing the key quality attributes of isotopic and chemical purity.

Determination of Isotopic Purity by Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the isotopic purity of deuterated compounds.[1][2][3][4][5]

Objective: To accurately quantify the percentage of deuterium incorporation at the specified positions in the this compound molecule.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride)

  • Deuterated solvent (e.g., DMSO-d6, free of residual protons in the regions of interest)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard. Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full magnetization recovery (typically 5-7 times the longest T1 relaxation time of the signals of interest).

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation: Integrate the signals corresponding to the residual protons in the this compound molecule and the signals of the internal standard. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of the sample and the standard.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of organic compounds by separating the main component from any impurities.[6]

Objective: To determine the percentage of this compound relative to any non-deuterated or other chemical impurities.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water with formic acid or other suitable modifier)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.

  • Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase. A typical gradient method might start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase to elute all components. The UV detector should be set to a wavelength where p-Toluic acid has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: The chemical purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical workflow for comparing this compound from different suppliers and the relationship between the key quality parameters.

Workflow for Supplier Comparison of this compound A Identify Potential Suppliers (BOC Sciences, MedChemExpress, Sigma-Aldrich) B Gather Product Specifications (CoA, Website Data) A->B C Perform Independent Verification Experiments B->C D Compare Quantitative Data C->D E Select Optimal Supplier D->E

Caption: Workflow for Supplier Comparison.

Relationship of this compound Quality Parameters A Overall Product Quality E Experimental Reliability & Reproducibility A->E B Isotopic Purity (qNMR) B->A C Chemical Purity (HPLC) C->A D Structural Integrity (NMR, MS) D->A

Caption: Quality Parameter Relationships.

Conclusion

The choice of a this compound supplier should be guided by a thorough evaluation of their product specifications and, ideally, independent verification of critical quality parameters. While BOC Sciences, MedChemExpress, and Sigma-Aldrich all offer products with high purported purity, researchers should consider the level of documentation provided and their specific experimental needs. By employing standardized analytical methods such as qNMR and HPLC, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes.

References

Safety Operating Guide

Proper Disposal of p-Toluic Acid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of p-Toluic acid-d4, a deuterated form of p-Toluic acid, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or chemical goggles, gloves, and a lab coat.[1][2][3] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical first step. Waste this compound should be collected in a dedicated, properly labeled hazardous waste container.[5][6] It is best practice to keep deuterated waste streams separate from non-deuterated waste to facilitate proper disposal and potentially reduce costs, as the disposal of mixed or unknown wastes can be more expensive.

Containers for hazardous waste must be in good condition, compatible with the chemical, and securely sealed when not in use.[5][6] The container should be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., skin sensitizer).[2][6]

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from sources of ignition and incompatible materials such as strong bases and strong acids.[1][7]

Disposal Procedures
  • Waste Collection : Collect all waste this compound, including contaminated materials like absorbent paper, in a designated hazardous waste container.[8]

  • Container Labeling : Ensure the waste container is accurately and fully labeled. The label should include the start date of accumulation and the date the container becomes full.[6]

  • Arrange for Pickup : Once the waste container is full or has been in storage for the maximum allowed time (which can vary by jurisdiction, but is often up to 90 days), arrange for its collection by a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this compound down the drain or in regular trash.[3][9][10]

  • Documentation : Maintain a record of the waste generated and its disposal, in accordance with your institution's and local regulations.

Decontamination of Empty Containers

Empty containers that held this compound may still contain residual chemical and should be handled as hazardous waste.[11] If the container is to be disposed of as regular trash, it must be thoroughly decontaminated. A common procedure is to triple rinse the container with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[10] After decontamination, any hazardous waste labels on the container should be defaced or removed before disposal.[10]

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an absorbent material. Sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[2][3] The spill area should then be cleaned with a suitable solvent.[8]

Quantitative Data Summary

ParameterGuidelineSource
Storage Time Limit in SAA Varies by state; up to 90 days is common. Partially filled containers may remain for up to 1 year.[5][6]
Container Fill Capacity Do not fill to more than 90% of the container's capacity.[5]
pH for Drain Disposal (General) Not applicable for this compound. Generally, between 5.5 and 10.5 for approved dilute aqueous solutions.[6][9]

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage full Is Container Full or Storage Time Limit Reached? storage->full full->storage No pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company full->pickup Yes document Document Waste Disposal pickup->document end End: Proper Disposal Complete document->end spill->ppe No contain Contain and Clean Up Spill; Collect Waste for Disposal spill->contain Yes contain->segregate

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for p-Toluic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling p-Toluic acid-d4, a deuterated form of p-Toluic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency measures to foster a secure and efficient research setting. Since the primary chemical properties and associated hazards of this compound are comparable to those of p-Toluic acid, the safety protocols for the latter are directly applicable.

Potential Hazards

p-Toluic acid is a white to off-white solid that can cause irritation to the eyes, skin, respiratory tract, and digestive system.[1][2] It may also cause an allergic skin reaction.[3] A significant, though less obvious, hazard is that fine dust from this compound can form an explosive mixture with air.[4]

Personal Protective Equipment (PPE) Summary

Effective protection against the potential hazards of this compound requires the use of appropriate PPE. The following table summarizes the recommended equipment for various laboratory operations.

Protection Type Required Equipment Standards and Specifications
Eye and Face Protection Chemical safety goggles or tightly fitting safety glasses with side-shields.[1][4][5][6]Must conform to EU standard EN 166 or OSHA 29 CFR 1910.133.[1][3][7]
Hand Protection Chemically resistant, impervious gloves (e.g., light-weight rubber).[3][4][5][7]Inspect gloves for integrity before each use.[7]
Body Protection Protective clothing to prevent skin contact, such as a lab coat or overalls.[1][3][4][5]For significant exposure risk, impervious clothing may be required.[4][6]
Respiratory Protection Generally not required with adequate ventilation.[3] If dust is generated or ventilation is poor, a NIOSH/MSHA or EU EN 149 approved respirator is necessary.[1][5][6]For emergencies or large-scale operations, a full-facepiece airline respirator with positive pressure and emergency escape provisions is recommended.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial for minimizing exposure and ensuring laboratory safety.

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation, such as a chemical fume hood, to keep airborne concentrations of dust low.[1][3][5]

  • Confirm that safety showers and eyewash stations are readily accessible.[8]

  • Before starting work, inspect all PPE for damage and ensure it is appropriate for the task.

Step 2: Chemical Handling

  • Avoid all direct contact with the chemical.[1][2]

  • Minimize the generation of dust during handling.[1][4]

  • Keep the container tightly closed when not in use.[1][2][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][5]

Step 3: Storage

  • Store the chemical in a cool, dry, and well-ventilated area.[1][2][5]

  • Keep the container securely sealed in its original packaging.[4][9]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[8][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, clean, dry, and clearly labeled closed container.[1][7]

Step 2: Spill Management

  • In the event of a small spill, first, eliminate all sources of ignition.[6][10]

  • Dampen the spilled solid with 60-70% ethanol to minimize dust, and carefully transfer the material into a designated waste container.[10]

  • Use absorbent paper dampened with the same ethanol solution to clean up any remaining residue.[10]

  • Seal any contaminated clothing or absorbent materials in a vapor-tight plastic bag for disposal.[10]

Step 3: Final Disposal

  • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[2][5]

  • Do not allow the chemical or its waste to enter drains or waterways.[5][6][7]

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[7]

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE handle_chem Handle Chemical (Minimize Dust) prep_ppe->handle_chem prep_vent Ensure Adequate Ventilation prep_vent->handle_chem store_chem Store in Cool, Dry, Well-Ventilated Area handle_chem->store_chem If not all used dispose_waste Dispose of Waste per Regulations handle_chem->dispose_waste After use store_chem->handle_chem For subsequent use cleanup_area Clean Work Area dispose_waste->cleanup_area cleanup_wash Wash Hands Thoroughly cleanup_area->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.